Lapatinib-d4-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H26ClFN4O4S |
|---|---|
Molecular Weight |
585.1 g/mol |
IUPAC Name |
N-[3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i2D,3D,4D,13D |
InChI Key |
BCFGMOOMADDAQU-XODZCWLCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CNCCS(=O)(=O)C)Cl)[2H] |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Lapatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Lapatinib-d4, a deuterated internal standard for the potent dual tyrosine kinase inhibitor, Lapatinib. This document details a feasible synthetic route, in-depth characterization methodologies, and a summary of its biological context, designed to support researchers and professionals in drug development and metabolic studies.
Introduction
Lapatinib is a small molecule inhibitor of both the epidermal growth factor receptor (EGFR, or ErbB1) and human epidermal growth factor receptor 2 (HER2, or ErbB2) tyrosine kinases.[1][2] By targeting these receptors, Lapatinib disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in certain cancers.[1][2] Lapatinib-d4, a stable isotope-labeled version of Lapatinib, is an essential tool in pharmacokinetic and metabolic studies, serving as an internal standard for accurate quantification in complex biological matrices by mass spectrometry.[3]
Synthesis of Lapatinib-d4
A proposed synthetic scheme is outlined below, involving a reductive amination reaction between the aldehyde precursor of Lapatinib and the deuterated amine.
Experimental Protocol: Synthesis of Lapatinib-d4
Step 1: Synthesis of 2-(methylsulfonyl)ethylamine-d4
A potential route to 2-(methylsulfonyl)ethylamine-d4 involves the oxidation of a deuterated precursor, 2-(methylthio)ethylamine-d4. The deuteration of the ethylamine moiety can be achieved through various methods, such as the reduction of a corresponding deuterated nitrile or amide. A general method for the oxidation of 2-(methylthio)ethylamine to 2-(methylsulfonyl)ethylamine using hydrogen peroxide and a catalyst like sodium tungstate has been described and could be adapted for the deuterated analog.[4]
Step 2: Reductive Amination to form Lapatinib-d4
The final step involves the coupling of the deuterated side chain with the Lapatinib aldehyde precursor, 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde. This can be achieved through a reductive amination reaction.
-
To a solution of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde in a suitable solvent such as methanol or dichloromethane, is added 2-(methylsulfonyl)ethylamine-d4.
-
The reaction mixture is stirred at room temperature to allow for the formation of the intermediate imine.
-
A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is then added portion-wise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization to yield Lapatinib-d4.
Characterization of Lapatinib-d4
The structural integrity and purity of the synthesized Lapatinib-d4 are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Parameter | Result |
| Molecular Formula | C₂₉H₂₂D₄ClFN₄O₄S |
| Molecular Weight | 585.08 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity (HPLC) | 99.02% |
| Isotopic Enrichment | 99.46% (d₄ = 97.86%, d₃ = 2.14%) |
Experimental Protocols for Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1120 Compact LC-HPLC system with a UV/Vis spectrophotometric detector.[5]
-
Column: ODS C-18 RP column (4.6 mm i.d. × 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) at a flow rate of 1.0 ml/min.[5]
-
Detection: UV at 232 nm.[5]
-
Injection Volume: 20 µL.
-
Expected Retention Time: Approximately 4.25 ± 0.05 min.[5]
3.2.2. Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitored Transition: The precursor ion → product ion transition for Lapatinib-d4 is m/z 585.1 → 365.0.[3]
-
Ion Spray Voltage: 5500 V.
-
Temperature: 400 °C.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is expected to be consistent with the structure of Lapatinib, with the notable absence of signals corresponding to the two methylene groups in the ethylamino side chain, confirming successful deuteration.
Biological Context: Mechanism of Action
Lapatinib is a potent and reversible dual inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2.[1][2] The binding of ligands to these receptors leads to their dimerization and subsequent autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1][6] Lapatinib competitively binds to the ATP-binding site of the kinase domain, preventing this autophosphorylation and thereby blocking the activation of these signaling pathways.[2]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mac-mod.com [mac-mod.com]
- 4. JP2002020365A - Method for producing 2-(methylsulfonyl)ethylamine - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to Lapatinib-d4: Chemical Properties, Structure, and Mechanism
This technical guide provides a comprehensive overview of Lapatinib-d4, a deuterated analog of Lapatinib. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, structure, mechanism of action, and relevant experimental protocols.
Core Chemical and Physical Properties
Lapatinib-d4 is a stable, isotope-labeled version of Lapatinib, a potent dual tyrosine kinase inhibitor. The deuterium labeling makes it a valuable internal standard for quantitative bioanalytical studies, such as mass spectrometry and liquid chromatography, ensuring precise and accurate measurements of Lapatinib in biological samples.[1][2]
| Property | Value | Source |
| IUPAC Name | N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-methanesulfonyl(1,1,2,2-²H₄)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine | [3] |
| CAS Number | 1184263-99-7 | [3] |
| Molecular Formula | C₂₉H₂₂D₄ClFN₄O₄S | [4] |
| Molecular Weight | 585.09 g/mol | [3] |
| Appearance | Yellow solid | [5][6] |
| Solubility | Water: 0.007 mg/mL (for Lapatinib) | [5][6] |
| Storage Temperature | 2-8 °C | [3] |
| Purity | ≥99% | [3] |
Chemical Structure
Lapatinib is a 4-anilinoquinazoline derivative.[6][7] The structure of Lapatinib-d4 is identical to that of Lapatinib, with the exception of four deuterium atoms replacing four hydrogen atoms on the ethyl group of the methylsulfonyl ethylamino methyl side chain.
Structure of Lapatinib: N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine[5][8]
The deuteration in Lapatinib-d4 is specifically at the 1,1,2,2 positions of the ethyl group attached to the sulfonyl group.
Mechanism of Action and Signaling Pathways
Lapatinib is a dual tyrosine kinase inhibitor that targets the intracellular kinase domains of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2).[8][9][10][11][12] By binding to the ATP-binding pocket of these receptors, Lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[8][13] This inhibition blocks critical pathways for cell proliferation and survival, including the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[9][11][13][14]
Synthesis and Formulation
While specific synthesis details for Lapatinib-d4 are proprietary, the general synthesis of Lapatinib has been reported. One environmentally responsible synthesis involves a 5-step, 3-pot sequence primarily using recyclable water as a solvent, which is a greener alternative to methods relying on organic solvents.[15] Another patented method describes a one-pot reaction with a high conversion rate and purity, suitable for industrial production.[16] The synthesis of Lapatinib-d4 would involve a similar pathway, with the introduction of a deuterated starting material or reagent at the appropriate step to achieve the desired labeling.
The final drug product is typically formulated as a ditosylate salt monohydrate.[6] Each 250 mg tablet of the brand name drug TYKERB® contains 405 mg of lapatinib ditosylate monohydrate, which is equivalent to 250 mg of the lapatinib free base.[6]
Experimental Protocols
Lapatinib and its deuterated form are often analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC), frequently coupled with mass spectrometry (LC-MS) for bioanalytical applications.[17][18]
Example RP-HPLC Method for Lapatinib Estimation: [18]
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: ODS C-18 RP column (4.6 mm i.d. × 250 mm).
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Internal Standard: Gemcitabine Hydrochloride.
-
Retention Times: Lapatinib (4.25 ± 0.05 min), Gemcitabine Hydrochloride (6.10 ± 0.05 min).
-
Linearity: 2-60 µg/mL.
-
Limit of Detection (LOD): 0.265 µg/mL.
-
Limit of Quantitation (LOQ): 0.884 µg/mL.
Bioanalytical Method using LC-MS: [17]
For the determination of Lapatinib in human plasma, a liquid-liquid extraction is typically performed, followed by LC-MS analysis. Lapatinib-d4 serves as the internal standard in such assays.
-
Sample Preparation: Liquid-liquid extraction with a solvent like methyl t-butyl ether.
-
Chromatographic Separation: A C18 column (e.g., Zorbax SB-C18) with an isocratic mobile phase.
-
Mobile Phase: A mixture of a formic buffer and an organic phase (acetonitrile/methanol/formic acid).
-
Detection: Single quadrupole or tandem mass spectrometry.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Lapatinib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib-d4: A Technical Guide to Purity and Isotopic Enrichment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical purity and isotopic enrichment of Lapatinib-d4, a deuterated analog of the potent dual tyrosine kinase inhibitor, Lapatinib. This document details the analytical methodologies used to determine these critical quality attributes and presents relevant data in a clear, structured format. Furthermore, it visualizes the key signaling pathways affected by Lapatinib and the experimental workflows for its analysis.
Quantitative Data Summary
The purity and isotopic distribution of Lapatinib-d4 are critical parameters for its use as an internal standard in pharmacokinetic studies and other research applications. The following tables summarize the key quantitative data for Lapatinib-d4.
Table 1: Chemical Purity of Lapatinib-d4
| Parameter | Value | Method |
| Chemical Purity | 99.02%[1] | High-Performance Liquid Chromatography (HPLC) |
| Alternate Purity Value 1 | 95.26%[2] | High-Performance Liquid Chromatography (HPLC) |
| Alternate Purity Value 2 | 99% | High-Performance Liquid Chromatography (HPLC) |
Table 2: Isotopic Enrichment of Lapatinib-d4
| Isotopic Species | Relative Abundance | Method |
| d4 | 97.86%[1] | Mass Spectrometry (MS) |
| d3 | 2.14%[1] | Mass Spectrometry (MS) |
| Total Isotopic Enrichment | 99.46% [1] | Mass Spectrometry (MS) |
Experimental Protocols
The following sections detail the methodologies for determining the chemical purity and isotopic enrichment of Lapatinib-d4.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds. A typical stability-indicating RP-HPLC method for Lapatinib analysis is described below.[3]
Objective: To separate and quantify Lapatinib from its potential impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Zorbax Eclipse C18 column (e.g., 100 x 4.6 mm, 3.5 µm)[3]
Reagents:
-
Ammonium formate buffer (pH 4.5)[3]
-
Acetonitrile (HPLC grade)[3]
-
Water (HPLC grade)
-
Lapatinib-d4 reference standard and sample solutions
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of ammonium formate buffer and acetonitrile.[3]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Column Temperature: Ambient
-
Detection Wavelength: 261 nm[3]
-
Injection Volume: 5 µL[3]
-
Run Time: 35 minutes[3]
Procedure:
-
Standard Preparation: Prepare a stock solution of Lapatinib-d4 reference standard of known concentration in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the Lapatinib-d4 sample in the same solvent as the standard to achieve a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity of the sample is calculated by comparing the peak area of the main Lapatinib-d4 peak to the total area of all peaks in the chromatogram. The formula for calculating percentage purity is:
% Purity = (Area of Lapatinib-d4 Peak / Total Area of All Peaks) x 100
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the isotopic composition of a molecule by measuring its mass-to-charge ratio. High-resolution mass spectrometry (HR-MS) is particularly well-suited for this purpose.[5][6]
Objective: To determine the relative abundance of different deuterated species (d0, d1, d2, d3, d4, etc.) in a sample of Lapatinib-d4.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Reagents:
-
Solvents for sample preparation and LC mobile phase (e.g., acetonitrile, water, formic acid).
-
Lapatinib-d4 sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Lapatinib-d4 sample in a suitable solvent.
-
Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or introduced via an LC system to separate it from any potential interferences.
-
Mass Spectrometry Analysis:
-
Acquire full-scan mass spectra in the region of the expected molecular ions of Lapatinib and its deuterated isotopologues.
-
The high-resolution capability of the instrument allows for the separation and detection of the different isotopic peaks.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Lapatinib (d0) and the corresponding peaks for the deuterated species (d1, d2, d3, d4).
-
The relative intensity of each isotopic peak corresponds to its relative abundance.
-
The isotopic enrichment is calculated based on the relative abundance of the desired deuterated species (in this case, d4). The percentage of each isotopologue is calculated as:
% dx = (Intensity of dx Peak / Sum of Intensities of All Isotopologue Peaks) x 100
-
Visualizations
The following diagrams illustrate the signaling pathways targeted by Lapatinib and the analytical workflows for purity and isotopic enrichment determination.
Caption: Lapatinib inhibits EGFR (HER1) and HER2 signaling pathways.[7][8][9][10]
Caption: Experimental workflow for HPLC-based purity analysis.
Caption: Workflow for isotopic enrichment analysis by mass spectrometry.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. clearsynth.com [clearsynth.com]
- 3. ijpsr.com [ijpsr.com]
- 4. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Lapatinib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Lapatinib-d4 in common laboratory solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily presents data for the non-deuterated parent compound, Lapatinib, and its common salt, Lapatinib ditosylate. This information serves as a critical reference point for researchers working with Lapatinib-d4, alongside a discussion on the potential influence of deuteration on solubility.
Core Solubility Data
The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following tables summarize the available quantitative solubility data for Lapatinib and its ditosylate salt in frequently used laboratory solvents.
Table 1: Solubility of Lapatinib
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | Not Specified | Soluble in organic solvents.[1] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | Not Specified | Soluble in organic solvents.[1] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[1] | Not Specified | Sparingly soluble in aqueous buffers. For maximal solubility, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[1] |
| Ethanol | Insoluble[2] | Not Specified | - |
| Water | Insoluble[2] | Not Specified | Practically insoluble. |
Table 2: Solubility of Lapatinib Ditosylate
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 185 mg/mL (199.9 mM)[3] | 25[3] | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[4] Another source reports 186 mg/mL (200.98 mM).[4] |
| Water | Insoluble[3][4] | 25[3] | Predicted water solubility is 0.0223 mg/mL.[5] |
| Ethanol | Insoluble[3][4] | 25[3] | - |
| 0.1 N HCl | 0.001 mg/mL | 25 | Data for Lapatinib ditosylate monohydrate.[6] |
The Impact of Deuteration on Solubility
While specific solubility data for Lapatinib-d4 remains scarce in publicly available literature, the strategic replacement of hydrogen with deuterium can influence a molecule's physicochemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to alterations in metabolism, pharmacokinetics, and potentially solubility.[7][][9]
A study on flurbiprofen demonstrated that multiple deuterium substitutions resulted in a twofold increase in its aqueous solubility.[10] This effect is attributed to subtle changes in intermolecular interactions and crystal lattice energy. Therefore, it is plausible that the solubility of Lapatinib-d4 may differ from its non-deuterated counterpart. Researchers should consider this potential variability when preparing solutions and designing experiments.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies.[11] This method involves determining the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials and Equipment:
-
Lapatinib-d4
-
Selected laboratory solvents (e.g., DMSO, ethanol, water, buffered solutions)
-
Orbital shaker with temperature control
-
Vials with screw caps
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of Lapatinib-d4 to a vial containing a known volume of the test solvent. The excess solid should be visually present to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established in preliminary experiments by measuring the concentration at different time points until it plateaus.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the sample using a validated HPLC or LC-MS method to determine the concentration of Lapatinib-d4.
-
Data Analysis: The determined concentration represents the equilibrium solubility of Lapatinib-d4 in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure accuracy and precision.
Factors Influencing Solubility
Several factors can influence the solubility of a compound. Understanding these factors is crucial for accurate solubility determination and for developing effective formulation strategies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
Lapatinib-d4: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for Lapatinib-d4. Lapatinib-d4 is the deuterium-labeled analog of Lapatinib, a potent oral receptor tyrosine kinase inhibitor that targets both the ErbB-1 (EGFR) and ErbB-2 (HER2) receptors.[1][2] Due to its properties, Lapatinib-d4 is frequently used as an internal standard in analytical and pharmacokinetic research to ensure the precise quantification of Lapatinib in biological samples.[3] The following information is synthesized from various safety data sheets (SDS) and technical resources to ensure safe laboratory practices.
Chemical and Physical Properties
Understanding the fundamental properties of Lapatinib-d4 is crucial for its proper handling and storage. While data for the deuterated form is limited, the properties are considered analogous to its parent compound, Lapatinib, and its common salt form, Lapatinib ditosylate.
| Property | Data | Source(s) |
| IUPAC Name | N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-methanesulfonyl(1,1,2,2-²H₄)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine | |
| Synonyms | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2- furanyl]-4-quinazolinamine, 4-methylbenzenesulfonic acid | [4] |
| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | [5][6] |
| Molecular Weight | 581.1 g/mol | [5] |
| Physical Appearance | Yellow Solid | [5][6] |
| Solubility | Water: 0.007 mg/mL (at 25°C for Lapatinib ditoluenesulfonate monohydrate) | [5] |
| Storage Temperature | 2 to 8°C | |
| Stability | Stable under recommended storage conditions. Sensitive to light. | [2][7] |
| Boiling Point | 750.7°C (at 760 mmHg for Lapatinib ditosylate) | [8] |
| Flash Point | 407.8°C (for Lapatinib ditosylate) | [8] |
Hazard Identification and Classification
Lapatinib-d4 is classified with several hazards according to the Globally Harmonized System (GHS). Researchers must be aware of these classifications to implement appropriate safety measures.
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][9] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4][7][9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [7][9] |
| Reproductive Toxicity | H362 | May cause harm to breast-fed children | [4] |
| Chronic Aquatic Toxicity | H413 | May cause long lasting harmful effects to aquatic life | [4] |
Safe Handling and Personal Protection
Adherence to strict handling protocols is mandatory to minimize exposure and ensure laboratory safety.
Engineering Controls
Use this substance only in areas with appropriate exhaust ventilation, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[7][10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure. The selection of suitable gloves depends on the material and manufacturer-specific quality marks.[4][6] Caretakers handling the medicine for patients are advised to wear latex gloves.[11]
-
Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection is not typically required.[6] If dust is generated, avoid breathing it.[4][7]
General Hygiene and Handling Practices
-
Wash hands thoroughly with soap and water before breaks, after handling the chemical, and at the end of the workday.[7][11]
-
Avoid contact with skin and eyes.[10]
-
Do not eat, drink, or smoke when using this product.[7]
-
Avoid the formation and inhalation of dust and aerosols.[7][10]
-
Keep the substance away from sources of ignition and take precautionary measures against static discharge.[4]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10]
-
The recommended storage temperature is between 2°C and 8°C.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the recommended workflows for safely handling Lapatinib-d4 and responding to accidental exposures.
Caption: Workflow for the safe handling of Lapatinib-d4 in a laboratory setting.
Caption: Decision logic for first aid response to Lapatinib-d4 exposure.[7][9]
Toxicological Information
Lapatinib is generally well-tolerated, but it exhibits specific toxicities.[12] The most common adverse reactions observed in clinical settings are diarrhea and rash.[1][12][13]
-
Acute Toxicity: Harmful if swallowed.[7] No specific data is available for dermal or inhalation routes, but it is advised to avoid contact.[9]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][9] In clinical trials, rash was a common dermatologic event.[12]
-
Reproductive Toxicity: Can cause harm to breast-fed children.[4] Animal studies indicate the potential for maternal toxicity and fetal harm.[13] Women are advised not to breastfeed during treatment and for one week after the last dose.[13]
-
Cardiac Toxicity: Cardiac toxicity is rarely seen with lapatinib.[1][12] A review of 44 clinical studies revealed a very low rate of symptomatic or asymptomatic cardiac events.[12]
-
Hepatotoxicity: Liver toxicity has been observed in less than 1% of patients in clinical trials and postmarketing experience.[13]
-
Carcinogenicity: No data is available regarding the carcinogenic properties of this product.[9]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an accidental exposure.
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] Call a physician if you feel unwell.[9]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[7][9] Take off contaminated clothing and wash it before reuse.[7]
-
If in Eyes: Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids.[7][9] Remove contact lenses if present and easy to do, and continue rinsing.[7] Get medical attention.[9]
-
If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[7]
Stability and Reactivity
-
Chemical Stability: The product is stable under recommended storage conditions.[7]
-
Conditions to Avoid: Incompatible products and conditions such as excess heat.[6]
-
Incompatible Materials: Strong acids, alkalis, strong oxidizing agents, and strong reducing agents.[6][7]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride, and hydrogen fluoride.[9]
References
- 1. Lapatinib-associated toxicity and practical management recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. veeprho.com [veeprho.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Page loading... [guidechem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. dam.upmc.com [dam.upmc.com]
- 12. Safety Profile and Clinical Recommendations for the Use of Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lapatinib: Package Insert / Prescribing Information / MOA [drugs.com]
Methodological & Application
Application Notes and Protocols for Lapatinib Pharmacokinetic Studies Utilizing Lapatinib-d4 as an Internal Standard
These application notes provide a comprehensive overview and detailed protocols for the use of Lapatinib-d4 as an internal standard in pharmacokinetic (PK) studies of Lapatinib. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Lapatinib.
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2).[1][2] By inhibiting these pathways, Lapatinib blocks downstream signaling involved in cell proliferation and survival.[2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Lapatinib-d4, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.[3]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Lapatinib from various studies and typical parameters for its bioanalytical method.
Table 1: Pharmacokinetic Parameters of Lapatinib in Preclinical and Clinical Studies
| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (hr·µg/mL) | Half-life (hr) | Reference |
| Mice (FVB) | 30 mg/kg (oral) | - | - | - | - | [4][5] |
| Mice (FVB) | 60 mg/kg (oral) | - | - | - | - | [4][5] |
| Mice (FVB) | 90 mg/kg (oral) | - | - | - | - | [4][5] |
| Mice (SCID) | 100 mg/kg (oral, BID) | ~18,000 | - | - | - | [6] |
| Mice (SCID) | 200 mg/kg (oral, QD) | - | - | - | - | [6] |
| Dogs (Beagle) | 25 mg/kg (oral) | 1630 | 9.5 | 37.2 | 7.8 | [7][8] |
| Cats | 25 mg/kg (oral) | 470 | 7.1 | 7.97 | 6.5 | [7][8] |
| Humans | 250 mg (oral, single dose) | 192 - 524 | 3 - 6 | - | 8.8 | [7][9] |
| Humans | 1250 mg (oral, daily with capecitabine) | 4100 - 7400 (µM converted to ng/mL) | - | - | 24 | [10][11] |
| Humans | 175 - 1800 mg (once daily) | Dose-dependent | 4 | Dose-dependent | - | [12] |
| Humans | 500 - 900 mg (twice daily) | Dose-dependent | 4 | Dose-dependent | - | [12] |
Table 2: Typical LC-MS/MS Method Parameters for Lapatinib Quantification
| Parameter | Value | Reference |
| Internal Standard | Lapatinib-d4 (or other stable isotope-labeled analog) | [3] |
| Calibration Range | 2.5 - 1000 ng/mL | |
| Sample Volume | 50 - 100 µL plasma | [4] |
| Extraction Method | Protein precipitation or Liquid-liquid extraction | [4][13] |
| Chromatographic Column | Zorbax SB-C18 or equivalent | [9][14] |
| Mobile Phase | Acetonitrile/Methanol/Formic acid buffer | [9][13][14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9][14] |
| Monitored Transitions | Lapatinib: m/z 581.0 → 365.1; Lapatinib-d4: m/z 585.1 → 365.1 (projected) | [9][11] |
Experimental Protocols
Pharmacokinetic Study Design (Animal Model)
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
-
Animal Model: Female FVB or SCID mice are commonly used.[4][5][6]
-
Acclimation: Animals should be acclimated for at least one week prior to the study.[4]
-
Drug Formulation: Lapatinib is typically formulated as a suspension in 0.5% hydroxypropyl methylcellulose and 0.1% Tween® 80 in water.[4][6]
-
Dosing: Administer Lapatinib via oral gavage as a single bolus dose. Doses can range from 30 to 200 mg/kg.[4][5][6]
-
Sample Collection:
-
Collect blood samples via cardiac puncture or other appropriate methods at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 16, and 24 hours).[4]
-
Collect plasma by centrifuging the blood samples.
-
Tissues (e.g., tumor, liver, kidney, brain) can also be collected at the same time points.[4][6]
-
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Lapatinib in Plasma
This protocol describes a sensitive and robust method for the quantification of Lapatinib in plasma using Lapatinib-d4 as an internal standard.
3.2.1. Materials and Reagents
-
Lapatinib reference standard
-
Lapatinib-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human or animal plasma
3.2.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lapatinib and Lapatinib-d4 in a suitable organic solvent (e.g., DMSO).
-
Working Solutions: Prepare serial dilutions of the Lapatinib stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of Lapatinib-d4 in the same diluent.
3.2.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the Lapatinib-d4 internal standard working solution.[4]
-
Add 150 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex the samples for 5-10 minutes.[4]
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3.2.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column, such as a Zorbax SB-C18 (e.g., 2.1 x 50 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium formate or 0.1% formic acid).[13]
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).[9]
-
MRM Transitions:
-
Lapatinib: m/z 581 → 365.1[11]
-
Lapatinib-d4: m/z 585 → 365.1 (projected based on the structure of Lapatinib and the transition of the non-deuterated form)
-
-
Data Analysis: Quantify Lapatinib concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of Lapatinib.
Caption: Signaling pathway inhibited by Lapatinib.
References
- 1. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 7. Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration [jstage.jst.go.jp]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejbps.com [ejbps.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Development with Lapatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2] By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2][3] This mechanism makes Lapatinib a valuable therapeutic agent in the treatment of HER2-positive breast cancer and other solid tumors.[1][2]
These application notes provide detailed protocols for developing cell-based assays to evaluate the efficacy and mechanism of action of Lapatinib.
A note on Lapatinib-d4 : Deuterated forms of drugs, such as Lapatinib-d4, are typically utilized as internal standards in quantitative mass spectrometry-based assays (LC-MS/MS) for pharmacokinetic studies or to precisely measure drug concentrations in biological samples.[4][5][6][7][8] In the context of cell-based assays, Lapatinib would be the active compound tested, while Lapatinib-d4 would be used in the analytical phase to ensure accurate quantification of Lapatinib uptake or concentration in cell lysates or culture media.
Mechanism of Action of Lapatinib
Lapatinib functions by reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinase domains.[1][3] This binding prevents the autophosphorylation and subsequent activation of these receptors, which in turn inhibits the activation of downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[2][3][9] The inhibition of these pathways leads to a decrease in cellular proliferation and an increase in apoptosis in cancer cells that overexpress EGFR and/or HER2.[3][9]
Application Note 1: Determination of Anti-Proliferative Activity
A primary application of Lapatinib in cell-based assays is to determine its anti-proliferative and cytotoxic effects on cancer cell lines. This is typically quantified by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of Lapatinib required to inhibit cell growth by 50%. Assays such as the MTT, MTS, or CCK-8 are commonly used for this purpose.
Quantitative Data: Lapatinib IC50 Values in Various Cell Lines
The sensitivity of cancer cell lines to Lapatinib can vary significantly. The table below summarizes reported IC50 values for Lapatinib in several breast cancer cell lines.
| Cell Line | HER2 Status | EGFR Status | Lapatinib IC50 (µM) | Reference |
| BT-474 | Overexpressing | Expressing | 0.036 - 0.046 | [10][11] |
| SK-BR-3 | Overexpressing | Expressing | 0.079 - 0.080 | [10][11] |
| AU-565 | Overexpressing | Not Specified | 0.294 | [12] |
| HCC1954 | Overexpressing | Not Specified | 0.4166 | [10] |
| MDA-MB-453 | Low Expression | Not Specified | 6.08 | [10] |
| MDA-MB-231 | Low Expression | High Expression | 7.46 | [10] |
| A431 | Low Expression | Overexpressing | 0.09 - 0.21 | [13][14] |
Experimental Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol details the steps for determining the IC50 of Lapatinib in a chosen cancer cell line using either the MTT or CCK-8 assay.
Materials
-
Cancer cell line of interest (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
Lapatinib (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)
-
DMSO (for MTT assay) or Solubilization solution (for MTT assay)
-
Microplate reader
Methodology
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]
-
-
Lapatinib Treatment:
-
Prepare a serial dilution of Lapatinib in complete culture medium from your stock solution. The final concentrations should span a range that is expected to encompass the IC50 value (e.g., 0.001 µM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Lapatinib concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Lapatinib dilutions or control solutions to the respective wells.
-
Incubate the plate for a specified duration, typically 72 hours.[17][18]
-
-
Cell Viability Measurement:
-
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay: [15]
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each Lapatinib concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Lapatinib concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Application Note 2: Target Engagement and Downstream Signaling Analysis
To confirm that Lapatinib is acting on its intended targets, it is essential to measure the phosphorylation status of EGFR, HER2, and key downstream signaling proteins like Akt and ERK. Western blotting is a standard technique for this purpose. A dose-dependent decrease in the phosphorylation of these proteins following Lapatinib treatment provides evidence of target engagement and pathway inhibition.
Experimental Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol outlines the procedure for analyzing changes in protein phosphorylation in response to Lapatinib treatment.
Materials
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
Lapatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Lapatinib for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-HER2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-HER2) or a housekeeping protein (e.g., β-actin or GAPDH).
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell viability assays [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. 4.2. Cell Viability Assay [bio-protocol.org]
- 19. academic.oup.com [academic.oup.com]
- 20. broadpharm.com [broadpharm.com]
Application Note: Mass Spectrometry Fragmentation Analysis of Lapatinib-d4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth factor Receptor (EGFR, ErbB1) and Human Epidermal growth factor Receptor 2 (HER2, ErbB2).[1] By inhibiting these pathways, Lapatinib disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in HER2-positive breast cancer.[2][3][4] Lapatinib-d4 is a deuterated internal standard of Lapatinib, essential for accurate quantification in biological matrices by mass spectrometry. Understanding its fragmentation pattern is critical for developing robust bioanalytical methods. This application note provides a detailed mass spectrometry fragmentation pattern of Lapatinib-d4, a protocol for its analysis, and a visualization of its mechanism of action.
Experimental Protocol
This protocol outlines a general procedure for the fragmentation analysis of Lapatinib-d4 using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Prepare a stock solution of Lapatinib-d4 at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or DMSO.
-
Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS/MS analysis.
2. Liquid Chromatography (for LC-MS/MS analysis):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating Lapatinib-d4 from potential contaminants.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like an Orbitrap or Q-TOF) capable of MS/MS fragmentation.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
-
MS Method:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺) of Lapatinib-d4 (expected m/z ≈ 585.1).
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion of Lapatinib-d4 as the precursor ion and fragment it using collision-induced dissociation (CID). A range of collision energies (e.g., 20-50 eV) should be applied to obtain a comprehensive fragmentation pattern.
-
Data Presentation
The mass spectrometry analysis of Lapatinib-d4 reveals a characteristic fragmentation pattern. The protonated molecular ion ([M+H]⁺) is observed at an m/z of 585.1. The major product ions are summarized in the table below. The fragmentation is consistent with that of unlabeled Lapatinib, with a +4 Da mass shift in fragments containing the deuterated portion of the molecule.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| 585.1 | 365.0 | [C20H18ClFN3O2S+H]+ |
| 585.1 | 350.0 | [C19H15ClFN2O2S]+ |
| 585.1 | 332.0 | [C19H13ClFN2O]+ |
| 585.1 | 308.0 | [C16H11ClFN2O]+ |
Note: The proposed fragment structures are based on the known fragmentation of Lapatinib and the expected location of the deuterium labels.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry fragmentation analysis of Lapatinib-d4.
Caption: Experimental workflow for Lapatinib-d4 fragmentation analysis.
Signaling Pathway
Lapatinib inhibits the tyrosine kinase activity of EGFR (HER1) and HER2, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Lapatinib-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1] It is utilized in the treatment of solid tumors, particularly HER2-positive breast cancer. The deuterated analog, Lapatinib-d4, serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry, ensuring accurate and precise measurement in complex biological matrices.
This document provides detailed application notes and protocols for the sample preparation of Lapatinib-d4 from biological matrices, primarily human plasma. Three common techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Lapatinib Mechanism of Action
Lapatinib inhibits the intracellular tyrosine kinase domains of EGFR and HER2, preventing their autophosphorylation upon ligand binding.[1] This blockade disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] By inhibiting these pathways, Lapatinib effectively halts the growth and survival of cancer cells.
Figure 1. Lapatinib-d4 signaling pathway inhibition.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique is critical for accurate and reproducible quantification of Lapatinib-d4. The ideal method should provide high recovery, minimal matrix effects, and a low limit of quantification (LLOQ). Below is a summary of the performance of PPT, LLE, and SPE for Lapatinib analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Variable, generally lower | >70%[3] (can be variable, 16-70%[4]) | 75% to >80%[5] |
| Matrix Effect | High | Moderate to Low | Low (≤15% with optimized methods) |
| LLOQ | Generally higher | 5 ng/mL[6] | 15 ng/mL[5] |
| Throughput | High | Moderate | Moderate to High (with 96-well plates) |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
The following are detailed protocols for the preparation of plasma samples containing Lapatinib-d4 prior to analysis by UPLC-MS/MS.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput screening. However, it is the least selective method and may result in significant matrix effects.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Lapatinib-d4 internal standard (IS) working solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Lapatinib-d4 IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the UPLC-MS/MS analysis.
-
Vortex for 30 seconds and inject into the UPLC-MS/MS system.
Figure 2. Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
LLE offers better selectivity and lower matrix effects compared to PPT. This protocol utilizes methyl tert-butyl ether (MTBE) as the extraction solvent.
Materials:
-
Human plasma
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Lapatinib-d4 internal standard (IS) working solution
-
2M Sodium Carbonate solution
-
Glass extraction tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 250 µL of human plasma into a glass extraction tube.
-
Add 20 µL of Lapatinib-d4 IS working solution and 250 µL of 2M sodium carbonate solution, then vortex mix.
-
Add 2 mL of methyl t-butyl ether to the tube.
-
Cap the tube and vortex vigorously for 10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous (lower) layer in a dry ice/acetone bath.
-
Carefully decant the organic (upper) layer containing Lapatinib-d4 into a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the UPLC-MS/MS system.
Figure 3. Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE provides the highest selectivity and the cleanest extracts, minimizing matrix effects. This protocol utilizes Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, which are well-suited for a broad range of analytes. A simplified 3-step protocol is presented.
Materials:
-
Human plasma
-
Oasis HLB µElution Plate or 1 cc cartridges
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
4% Phosphoric acid in water
-
Lapatinib-d4 internal standard (IS) working solution
-
SPE vacuum manifold or positive pressure processor
-
Collection plate or tubes
Protocol:
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of Lapatinib-d4 IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
Load:
-
Directly load the pre-treated plasma sample onto the Oasis HLB sorbent. No conditioning or equilibration steps are necessary with this simplified protocol.
-
-
Wash:
-
Wash the sorbent with 2 x 200 µL of 5% methanol in water to remove polar interferences. Apply gentle vacuum or positive pressure to pass the wash solution through the sorbent.
-
-
Elute:
-
Elute Lapatinib-d4 with 2 x 25 µL of 90:10 acetonitrile:methanol.
-
Collect the eluate in a clean collection plate or tubes.
-
-
Post-Elution:
-
Dilute the eluate with 100 µL of water.
-
Vortex to mix and inject into the UPLC-MS/MS system.
-
Figure 4. Solid-Phase Extraction Workflow.
Conclusion
The choice of sample preparation technique for Lapatinib-d4 analysis will depend on the specific requirements of the study. For high-throughput applications where some degree of matrix effect can be tolerated, Protein Precipitation is a viable option. Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost. For assays requiring the highest sensitivity and minimal matrix effects, Solid-Phase Extraction with Oasis HLB is the recommended method, providing excellent recovery and the cleanest extracts. The use of a stable isotope-labeled internal standard such as Lapatinib-d4 is crucial to correct for variability in extraction recovery and matrix effects, ensuring the highest quality data.[4]
References
- 1. mac-mod.com [mac-mod.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for Lapatinib-d4 in HER2-Positive Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lapatinib-d4, a deuterated analog of Lapatinib, in research focused on HER2-positive cancer cell lines. This document details the mechanism of action of Lapatinib, the specific applications of Lapatinib-d4, and provides detailed protocols for key experimental assays.
Introduction to Lapatinib and Lapatinib-d4
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2) and the Epidermal Growth Factor Receptor (EGFR or ErbB1).[1][2][3] In HER2-positive cancers, the overexpression of the HER2 receptor drives tumor cell proliferation and survival. Lapatinib competitively binds to the intracellular ATP-binding site of these receptors, inhibiting their autophosphorylation and blocking downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Lapatinib-d4 is a stable, isotopically labeled version of Lapatinib, where four hydrogen atoms have been replaced with deuterium. This modification makes Lapatinib-d4 an ideal internal standard for quantitative analysis of Lapatinib in biological matrices using mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] Its near-identical chemical and physical properties to Lapatinib ensure similar behavior during sample preparation and analysis, allowing for accurate quantification by correcting for variations in sample recovery and matrix effects.
Key Applications of Lapatinib-d4 in HER2-Positive Cancer Cell Line Research
The primary application of Lapatinib-d4 in the context of HER2-positive cancer cell line research is as an internal standard for the accurate quantification of Lapatinib. This is crucial for various in vitro and in vivo studies:
-
Pharmacokinetic (PK) Studies: Determining the concentration of Lapatinib in cell lysates, culture media, or in plasma from xenograft models over time.[9][10]
-
Drug Metabolism Studies: Investigating the metabolic fate of Lapatinib in cancer cells.
-
Dose-Response Studies: Correlating the intracellular concentration of Lapatinib with its biological effects, such as inhibition of cell proliferation or induction of apoptosis.
-
Drug-Drug Interaction Studies: Assessing the influence of other compounds on the uptake and metabolism of Lapatinib in cancer cells.
Quantitative Data: In Vitro Efficacy of Lapatinib in HER2-Positive Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lapatinib in various HER2-positive breast cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) of Lapatinib | Reference(s) |
| AU-565 | Breast Carcinoma | 294 | [11] |
| BT474 | Breast Ductal Carcinoma | <160 | [12] |
| SK-BR-3 | Breast Adenocarcinoma | <160 | [12] |
| MDA-MB-361 | Breast Carcinoma (metastatic) | <160 | [12] |
| UACC-812 | Breast Carcinoma | 10 | [4] |
| SUM190 | Inflammatory Breast Cancer | <1000 | [4] |
| SUM225 | Inflammatory Breast Cancer | <1000 | [4] |
| UACC893 | Breast Carcinoma | <1000 | [4] |
| HCC1954 | Breast Ductal Carcinoma | 2700 (Lapatinib-resistant) | [13] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay duration.
Experimental Protocols
Herein are detailed protocols for fundamental experiments involving the use of Lapatinib in HER2-positive cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Lapatinib on the viability and proliferation of HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT474)
-
Complete cell culture medium
-
Lapatinib
-
Lapatinib-d4 (for PK correlation studies, if applicable)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Lapatinib in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing various concentrations of Lapatinib. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of HER2 Signaling Pathway
This protocol is to assess the effect of Lapatinib on the phosphorylation status of HER2 and downstream signaling proteins like Akt and ERK.[15][16]
Materials:
-
HER2-positive cancer cell lines
-
Complete cell culture medium
-
Lapatinib
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Lapatinib for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein phosphorylation.
Cell Cycle Analysis
This protocol is to determine the effect of Lapatinib on the cell cycle distribution of HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell lines
-
Complete cell culture medium
-
Lapatinib
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Lapatinib for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[17][18][19]
Visualizations
Caption: Inhibition of HER2 and EGFR signaling by Lapatinib.
Caption: Lapatinib quantification workflow using Lapatinib-d4.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Lapatinib for the treatment of breast cancer in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib Ditosylate - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I dose escalation and pharmacokinetic study of lapatinib in combination with trastuzumab in patients with advanced ErbB2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Lapatinib-d4 by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of Lapatinib-d4, a deuterated internal standard for Lapatinib, using liquid chromatography coupled with mass spectrometry (LC-MS). The following sections outline the necessary reagents, instrumentation, and step-by-step procedures for the successful analysis of Lapatinib-d4 in various matrices, particularly human plasma.
Introduction
Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or HER1) and Human Epidermal Growth Factor Receptor Type 2 (HER2/ErbB2).[1] It is utilized in the treatment of HER2-positive breast cancer and other solid tumors.[2] Accurate quantification of Lapatinib in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as Lapatinib-d4, is essential to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision of the analytical method.[3]
Signaling Pathway of Lapatinib
Lapatinib functions by inhibiting the intracellular tyrosine kinase domains of both EGFR and HER2.[1][4] This inhibition prevents the autophosphorylation and activation of these receptors, which in turn blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation.[4][5][6] By blocking these signaling cascades, Lapatinib effectively halts tumor cell growth and induces apoptosis.[4]
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
Experimental Workflow
The general workflow for the analysis of Lapatinib and Lapatinib-d4 in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Bioanalytical workflow for Lapatinib-d4 analysis.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis of Lapatinib and Lapatinib-d4. Method optimization may be required based on the specific instrumentation and sample matrix.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | Zorbax SB-C18 (150 x 3 mm, 3.5 µm)[7] | Acquity UPLC BEH C18 (100 x 1.0 mm, 1.7 µm)[8] |
| Mobile Phase A | 10 mM Formic Buffer (pH 4.0)[7] | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile/Methanol/Formic Acid (25:75:0.1, v/v/v)[7] | 0.1% Formic Acid in Acetonitrile[8] |
| Elution Mode | Isocratic (A:B, 25:75, v/v)[7] | Gradient |
| Gradient Program | N/A | 0-0.5 min, 2% B; 0.5-8 min, 2-95% B; 8-9 min, 95% B; 9-9.5 min, 95-2% B; 9.5-13 min, 2% B[8] |
| Flow Rate | 0.45 mL/min[7] | 45 µL/min[8] |
| Column Temperature | 35 °C[7] | Not Specified |
| Injection Volume | 50 µL[7] | Not Specified |
| Autosampler Temp. | 20 °C[7] | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7][9] |
| Acquisition Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (SIM) | Lapatinib: m/z 581.0, Lapatinib-d4 (as isotope labeled): m/z 589.1[7] |
| MRM Transitions | Lapatinib: m/z 581 -> 364[10] |
| Nebulizer Gas | Nitrogen[7] |
| Probe Voltage | 3.0 kV[7] |
| Source Temperature | 280 °C[7] |
Experimental Protocols
Reagents and Materials
-
Lapatinib and Lapatinib-d4 reference standards
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (98-100%)
-
Ammonium formate
-
Methyl-tert-butyl ether (MTBE)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (blank)
-
Appropriate LC column (e.g., Zorbax SB-C18, Acquity UPLC BEH C18)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lapatinib and Lapatinib-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Lapatinib stock solution with a suitable solvent (e.g., 75% methanol) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Lapatinib-d4 stock solution with the same solvent to a final concentration appropriate for spiking into plasma samples (e.g., 50 ng/mL).
Sample Preparation (from Human Plasma)
Method 1: Liquid-Liquid Extraction (LLE) [7]
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the Lapatinib-d4 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl-tert-butyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS analysis.
Method 2: Protein Precipitation (PPT) [11]
-
To 50 µL of human plasma in a microcentrifuge tube, add the Lapatinib-d4 internal standard.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Lapatinib working solutions to achieve a concentration range relevant to the expected study samples (e.g., 5-800 ng/mL).[7]
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.
Data Analysis
-
Integrate the peak areas of Lapatinib and Lapatinib-d4.
-
Calculate the peak area ratio of Lapatinib to Lapatinib-d4.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of Lapatinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The methods described provide a robust and reliable framework for the separation and quantification of Lapatinib-d4. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in bioanalytical studies. The provided LC-MS conditions and sample preparation protocols can be adapted to various laboratory settings and instrumentation to support pharmacokinetic and other drug development studies of Lapatinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. longdom.org [longdom.org]
- 9. ejbps.com [ejbps.com]
- 10. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
resolving matrix effects with Lapatinib-d4-1 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lapatinib-d4-1 as an internal standard in bioanalytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Lapatinib using LC-MS/MS with a this compound internal standard.
Issue: Inconsistent or Low this compound Internal Standard Signal
-
Question: My this compound signal is highly variable between samples, or significantly lower than expected. What are the potential causes and solutions?
-
Answer: Inconsistent or low internal standard (IS) signal can compromise the accuracy and precision of your assay. Here are the common causes and troubleshooting steps:
-
Inaccurate Pipetting: Ensure that the volume of this compound added to each sample is consistent and accurate. Calibrate your pipettes regularly.
-
Degradation of Internal Standard: this compound, like the analyte, can be subject to degradation. Ensure proper storage of your IS stock and working solutions (typically at -20°C or below) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly.
-
Variable Extraction Recovery: The efficiency of the sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can vary between samples, leading to inconsistent recovery of the IS.[1][2] To address this, optimize your extraction procedure for robustness. A stable isotope-labeled internal standard like this compound is designed to co-elute with Lapatinib and experience similar extraction variability, thereby compensating for such differences. However, significant variability can still be problematic.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[3] The impact of the matrix can differ between individual samples, leading to signal variability.[2]
-
Issue: Suspected Matrix Effects Affecting Lapatinib Quantification
-
Question: I am observing ion suppression for Lapatinib, and my results are not reproducible. How can I confirm and resolve these matrix effects?
-
Answer: Matrix effects are a common challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[3] Here’s how to address this issue:
-
Confirming Matrix Effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A solution of Lapatinib is infused into the mobile phase after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal of Lapatinib indicate the presence of matrix effects.
-
Post-Extraction Spike: This quantitative approach compares the response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat solution.[3] A significant difference in signal intensity confirms the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[3]
-
-
Resolving Matrix Effects:
-
Optimize Chromatographic Separation: Adjusting the mobile phase composition, gradient profile, or using a different analytical column can help separate Lapatinib and this compound from co-eluting matrix components.
-
Improve Sample Preparation: More rigorous sample clean-up techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simpler methods like protein precipitation.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: this compound is a SIL internal standard. Because it is structurally and chemically very similar to Lapatinib, it will have nearly identical chromatographic retention and ionization behavior. This allows it to effectively compensate for matrix effects, as both the analyte and the IS will be affected similarly.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A1: A stable isotope-labeled internal standard (SIL IS) is considered the "gold standard" for quantitative LC-MS/MS analysis. This is because a SIL IS has the same chemical structure and physicochemical properties as the analyte, with the only difference being the presence of stable isotopes.[4] This near-identical nature ensures that the IS and the analyte behave in the same way during sample preparation, chromatography, and ionization.[4] Consequently, a SIL IS can more accurately correct for variations in extraction recovery and matrix effects, which can differ significantly between individual patient samples.[1][2] Studies have shown that while a non-isotope-labeled internal standard may perform adequately in pooled plasma, it can fail to correct for interindividual variability in patient samples.[1][2]
Q2: What are the typical sample preparation methods for Lapatinib analysis in plasma?
A2: Common sample preparation techniques for Lapatinib in plasma include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[5] The supernatant is then analyzed. While quick, it may be less effective at removing all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Lapatinib from the plasma into an immiscible organic solvent.[6][7] LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain and elute Lapatinib, leading to a very clean sample extract. This method is often the most effective at minimizing matrix effects.
Q3: What are the key validation parameters to assess for a bioanalytical method for Lapatinib?
A3: According to regulatory guidelines (e.g., USFDA and ICH), the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)[8]
Data Presentation
Table 1: Comparison of Internal Standard Performance on Lapatinib Recovery
| Sample Type | Internal Standard | Lapatinib Recovery Range (%) | Reference |
| 6 Different Donor Plasmas | Zileuton (Non-Isotope Labeled) | 29 - 70 | [2] |
| 6 Cancer Patient Plasmas | Zileuton (Non-Isotope Labeled) | 16 - 56 | [2] |
| 6 Different Donor Plasmas | Lapatinib-d3 (Isotope Labeled) | Corrected for Variability | [1][2] |
| 6 Cancer Patient Plasmas | Lapatinib-d3 (Isotope Labeled) | Corrected for Variability | [1][2] |
Table 2: Example Validation Summary for a Lapatinib LC-MS/MS Method
| Parameter | Specification | Result | Reference |
| Linearity (ng/mL) | 5.00 - 800.00 | r > 0.99 | [7] |
| LLOQ (ng/mL) | 5.00 | Within ± 20% of nominal | [6][7] |
| Within-run Precision (%CV) | ≤ 15% | 1.80 - 11.37 | [7] |
| Between-run Precision (%CV) | ≤ 15% | 1.11 - 14.69 | [7] |
| Within-run Accuracy (%) | 85 - 115% | 89.3 - 101.8 | [7] |
| Between-run Accuracy (%) | 85 - 115% | 89.3 - 106.9 | [7] |
| Matrix Effect (%RSD) | ≤ 15% | 2.55 - 6.22 | [7] |
Experimental Protocols
Protocol: Quantification of Lapatinib in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a generalized procedure based on published methods.[5][6][7][9] Researchers should perform their own method development and validation.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Lapatinib and this compound in a suitable organic solvent (e.g., methanol or DMSO).[7]
-
Prepare working solutions by diluting the stock solutions.
-
Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation Example):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of this compound working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC System: A standard HPLC or UHPLC system.
-
Analytical Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB-C18, 50 x 2.1 mm, 5 µm).[5]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid).[9] A gradient elution may be used to separate the analyte from matrix interferences.
-
Flow Rate: A typical flow rate is 0.4-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][7]
-
MRM Transitions: Monitor the precursor to product ion transitions for Lapatinib (e.g., m/z 581.1 -> 365.1) and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for Lapatinib and this compound.
-
Calculate the peak area ratio of Lapatinib to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Lapatinib in the unknown samples from the calibration curve.
-
Visualizations
Caption: Lapatinib inhibits the HER2 signaling pathway.
Caption: Workflow for troubleshooting matrix effects.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. longdom.org [longdom.org]
troubleshooting poor recovery of Lapatinib-d4-1 from plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Lapatinib-d4 during plasma sample analysis.
Troubleshooting Guide
Issue: Low or Inconsistent Recovery of Lapatinib-d4 from Plasma
This guide provides a systematic approach to diagnosing and resolving common issues related to the poor recovery of the deuterated internal standard, Lapatinib-d4, from plasma samples.
1. Review of Sample Preparation Protocol
The first step in troubleshooting is a thorough review of the extraction procedure. Lapatinib is known to be highly bound to plasma proteins (>99%), which can significantly impact its extraction efficiency.[1][2] Variability in recovery is a known issue and a stable isotope-labeled internal standard like Lapatinib-d4 is essential to correct for this.[3][4]
Is your extraction method robust enough to disrupt these protein-drug interactions?
-
For Protein Precipitation (PPT):
-
Solvent-to-Plasma Ratio: Ensure a sufficient volume of organic solvent (typically acetonitrile or methanol) is used. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma.
-
Vortexing/Mixing: Adequate vortexing time and speed are crucial for complete protein denaturation and precipitation.
-
Temperature: Performing the precipitation at a low temperature (e.g., on ice or at 4°C) can sometimes improve the precipitation of proteins.
-
-
For Liquid-Liquid Extraction (LLE):
-
pH Adjustment: The pH of the plasma sample can significantly influence the extraction efficiency of Lapatinib. Acidification of the plasma sample with formic acid prior to extraction with an organic solvent like ethyl acetate has been shown to improve recovery.[3]
-
Choice of Extraction Solvent: Ethyl acetate and methyl t-butyl ether (MTBE) are commonly used for Lapatinib extraction.[5][6][7] The choice of solvent should be optimized for your specific laboratory conditions.
-
Phase Separation: Ensure complete separation of the aqueous and organic layers after centrifugation. Incomplete separation can lead to loss of analyte.
-
-
For Solid-Phase Extraction (SPE):
-
Sorbent Selection: The choice of SPE sorbent is critical. A reversed-phase sorbent (e.g., C18) is a common choice for small molecules like Lapatinib.
-
Method Optimization: Each step of the SPE protocol (conditioning, loading, washing, and elution) must be carefully optimized. Insufficient washing can lead to matrix effects, while an elution solvent that is too weak will result in poor recovery.[8][9]
-
2. Investigation of Matrix Effects
Matrix effects occur when components in the plasma sample interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[10] While a deuterated internal standard can compensate for matrix effects, significant ion suppression can still lead to a perceived low recovery if the signal is suppressed below the limit of detection.
How to assess matrix effects:
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[10]
-
Post-Extraction Spike: Comparing the response of an analyte spiked into a blank plasma extract versus a neat solution can quantify the extent of matrix effects.[3]
Strategies to mitigate matrix effects:
-
Improve Sample Cleanup: More effective sample preparation techniques, such as LLE or SPE, can remove interfering matrix components.[11]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate Lapatinib-d4 from co-eluting matrix components is crucial.[12]
-
Dilution: Diluting the plasma sample can sometimes reduce the concentration of interfering components.[11]
3. Evaluation of Internal Standard Stability and Handling
While Lapatinib-d4 is a stable isotope-labeled internal standard, its handling and stability should not be overlooked.
-
Stock and Working Solution Stability: Ensure that the stock and working solutions of Lapatinib-d4 are stored correctly and have not degraded.
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles of plasma samples containing Lapatinib-d4 could potentially lead to degradation or adsorption to container surfaces.
-
Isotopic Purity: Verify the isotopic purity of the Lapatinib-d4 standard. The presence of unlabeled Lapatinib as an impurity can affect the accuracy of quantification.[13]
4. Instrument Performance
Poor instrument performance can manifest as low signal intensity for both the analyte and the internal standard.
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
Source Conditions: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for Lapatinib.
-
LC System: Check for any issues with the LC system, such as leaks, blockages, or column degradation, which can lead to poor peak shape and reduced sensitivity.[13]
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of Lapatinib-d4 so variable between different plasma lots?
A1: The recovery of Lapatinib, and by extension Lapatinib-d4, can vary significantly between different plasma sources (e.g., individual donors, different batches of pooled plasma).[3][4] This variability is largely attributed to differences in the protein composition and concentration of the plasma, as Lapatinib is highly protein-bound.[1][2] This is precisely why a stable isotope-labeled internal standard like Lapatinib-d4 is critical for accurate quantification, as it co-elutes and experiences similar extraction and matrix effects as the unlabeled analyte, thus correcting for this variability.[3][4]
Q2: Can the choice of anticoagulant in the plasma collection tubes affect Lapatinib-d4 recovery?
Q3: My recovery of Lapatinib-d4 is consistently low, even after optimizing my protein precipitation protocol. What should I try next?
A3: If optimizing your PPT protocol (e.g., solvent type, solvent-to-plasma ratio, mixing conditions) does not improve recovery, consider switching to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE with pH adjustment (acidification) has been shown to be effective for Lapatinib.[3] SPE can provide a cleaner extract, which can also help to reduce matrix effects that might be suppressing the signal.[8]
Q4: I am observing a slight shift in the retention time between Lapatinib and Lapatinib-d4. Is this normal and can it affect my results?
A4: A small retention time shift between a deuterated internal standard and the unlabeled analyte is a known phenomenon, often referred to as the "isotope effect".[14][15] This can be more pronounced with a higher degree of deuteration. While often minor, a significant shift can be problematic if it leads to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting interferences.[16][17] If you observe this, it is important to ensure that the peak integration is accurate for both compounds and to assess for any differential matrix effects across the chromatographic peaks.
Q5: What are the key physicochemical properties of Lapatinib that I should consider for method development?
A5: Understanding the physicochemical properties of Lapatinib is crucial for developing a robust extraction method. Key properties include:
-
pKa: Lapatinib has two pKa values: 3.80 (amine) and 7.20 (amine).[18] This indicates that its charge state is pH-dependent, which is important for optimizing LLE and SPE methods.
-
LogP: The LogP value of Lapatinib is 5.4, indicating that it is a highly lipophilic (hydrophobic) compound.[18] This property favors extraction into organic solvents during LLE and strong retention on reversed-phase SPE sorbents.
-
Protein Binding: Lapatinib is over 99% bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[1][2][19] This necessitates a stringent extraction method to disrupt these interactions for efficient recovery.
Data Summary
Table 1: Comparison of Lapatinib Recovery under Different Extraction Conditions
| Extraction Method | Solvent/Conditions | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | Acidification with formic acid followed by ethyl acetate | ~63% | [3] |
| Liquid-Liquid Extraction | Methyl t-butyl ether | >70% | [6][20] |
| Protein Precipitation | Acetonitrile | Not explicitly quantified, but used successfully in a validated method. | [1][7] |
Note: Recovery percentages can vary significantly based on the specific protocol, plasma source, and analytical method used.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method for sample cleanup.
-
To 100 µL of plasma sample in a microcentrifuge tube, add the working solution of Lapatinib-d4.
-
Add 300-400 µL of cold acetonitrile or methanol.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 2: Liquid-Liquid Extraction (LLE)
This method generally provides a cleaner extract than PPT.
-
To 250 µL of plasma sample in a suitable tube, add the working solution of Lapatinib-d4.
-
Add 20 µL of concentrated formic acid (90%) and vortex briefly.[3]
-
Add 1 mL of ethyl acetate.[3]
-
Vortex vigorously for 1-2 minutes to ensure efficient extraction.
-
Centrifuge at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Lapatinib-d4 analysis in plasma.
Caption: Troubleshooting flowchart for poor Lapatinib-d4 recovery.
References
- 1. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 2. Frontiers | Protein Binding of Lapatinib and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations [frontiersin.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejbps.com [ejbps.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. silicycle.com [silicycle.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. simbecorion.com [simbecorion.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
optimizing Lapatinib-d4-1 concentration for in vitro assays
Welcome to the technical support center for optimizing Lapatinib-d4-1 concentration in your in vitro assays. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Lapatinib is a potent, orally active, and reversible dual tyrosine kinase inhibitor that targets the intracellular ATP-binding domains of both the Epidermal Growth Factor Receptor (EGFR, HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3][4] By blocking these receptors, Lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.[2][5][6][7] This inhibition ultimately leads to cell growth arrest and apoptosis in cancer cells that overexpress these receptors.[2][8]
Q2: Is there a difference between Lapatinib and this compound for in vitro biological assays?
For most in vitro biological assays, such as cell viability, proliferation, or western blotting for target phosphorylation, there is no significant difference in the biological activity between Lapatinib and its deuterated form, this compound. The deuterium labeling provides a mass shift that is primarily useful for pharmacokinetic studies or as an internal standard in mass spectrometry-based quantification, but it does not alter the molecule's mechanism of action or its effective concentration range in cell-based assays.
Q3: How should I prepare and store this compound stock solutions?
Proper handling of this compound is critical due to its limited aqueous solubility.
-
Solvent Choice: Lapatinib is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[9] DMSO is the most common choice for creating high-concentration stock solutions.[8][10]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve 5.81 mg of Lapatinib (molar mass ~581.06 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: For experiments, thaw an aliquot of the stock solution and dilute it further in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.[11] Lapatinib is sparingly soluble in aqueous buffers, so it is recommended to prepare fresh dilutions from the DMSO stock for each experiment and not to store aqueous solutions for more than one day.[9]
Q4: What is a typical starting concentration range for my experiments?
The effective concentration of Lapatinib is highly dependent on the cell line being tested.[12] A broad concentration range is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50).
-
Sensitive Cells (HER2/EGFR Overexpressing): For cell lines known to overexpress HER2 or EGFR, a starting range of 0.01 µM to 10 µM is appropriate.[8][12]
-
Resistant Cells (Low HER2/EGFR): For cells with low or unknown expression levels, a higher range, from 1 µM to 25 µM, may be necessary.[7][12]
-
Dose-Response Curve: It is best practice to perform a 7- to 10-point dose-response curve with serial dilutions (e.g., 1:2 or 1:3) to accurately determine the IC50 value.
Q5: Which cell lines are most sensitive to this compound?
Sensitivity to Lapatinib is strongly correlated with the overexpression of its targets, HER2 and/or EGFR.[12][13]
-
Highly Sensitive: Breast cancer cell lines with HER2 gene amplification are particularly sensitive. Examples include BT474, SK-BR-3, UACC-812, and MDA-MB-361.[14][15] Some endometrial and gastric cancer cells overexpressing HER2 also show high sensitivity.[9][12][13]
-
Moderately Sensitive: Cells with high EGFR expression but low HER2 can also be sensitive.[12]
-
Low Sensitivity/Resistant: Cell lines that do not express significant levels of either receptor, such as the triple-negative breast cancer cell line MDA-MB-231, tend to be resistant, with much higher IC50 values.[15][16]
Section 2: Data & Experimental Protocols
Data Presentation: Lapatinib IC50 Values
The following table summarizes the reported IC50 values for Lapatinib in various human cancer cell lines, illustrating the wide range of sensitivity.
| Cell Line | Cancer Type | HER2 Status | EGFR Status | Reported IC50 (µM) | Reference(s) |
| UACC-812 | Breast | Overexpressing | Low | 0.010 | [15] |
| BT474 | Breast | Overexpressing | Moderate | 0.036 | [14] |
| USPC2 | Endometrial | Overexpressing | Low | 0.052 | [12] |
| SK-BR-3 | Breast | Overexpressing | Low | 0.080 | [14] |
| NCI-N87 | Gastric | Overexpressing | Low | 0.01 - 0.09 | [9] |
| HCC1954 | Breast | Overexpressing | Moderate | 0.417 | [14] |
| MDA-MB-453 | Breast | Overexpressing | Low | 6.08 | [14] |
| MDA-MB-231 | Breast | Low/Negative | High | 7.46 - 18.6 | [14][15][16] |
| MFE296 | Endometrial | Low | Low | 10.9 | [12] |
Experimental Protocols
Protocol 1: Determining IC50 with a Resazurin-Based Cell Viability Assay
This protocol outlines a standard method for assessing the effect of this compound on cell viability.
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
This compound DMSO stock solution (e.g., 10 mM)
-
Cell line of interest and appropriate complete culture medium
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (fluorescence, Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Leave wells on the perimeter empty or fill with sterile PBS to minimize evaporation effects.[11]
-
Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere and resume proliferation.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. For a 10-point curve from 10 µM, you might prepare 2X concentrations (20 µM, 6.67 µM, 2.22 µM, etc.) in medium.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution. Include "vehicle control" wells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%) and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Add 10 µL of Resazurin solution to each well (for a final volume of 110 µL).[11]
-
Incubation with Reagent: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize resazurin into the fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of "media only" (blank) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: viability = (Signal_Treated / Signal_VehicleControl) * 100.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR/HER2 Pathway Inhibition
This protocol confirms that this compound is inhibiting its intended targets.
Materials:
-
6-well tissue culture plates
-
This compound DMSO stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 0.1x IC50, 1x IC50, 10x IC50) for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the intensity of the phosphorylated protein bands to the total protein bands across different treatment concentrations. A decrease in the phospho-EGFR and phospho-HER2 signals with increasing this compound concentration confirms target engagement.[5][13]
Section 3: Visualizations & Troubleshooting
Diagrams
Caption: Lapatinib inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK pathways.
Caption: Experimental workflow for determining the IC50 value of this compound.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in this compound assays.
Q&A Troubleshooting
Q: My cells are not responding to this compound, even at high concentrations. What could be wrong?
-
Check Target Expression: The most common reason for a lack of response is low or absent expression of EGFR and HER2 in your chosen cell line.[12] Confirm the expression levels using Western Blot, flow cytometry, or by checking published literature for your specific cell line.
-
Increase Concentration/Time: Your cells may simply be resistant. Try extending the concentration range (e.g., up to 50 µM) or increasing the drug incubation time (e.g., from 48 to 72 or 96 hours).
-
Drug Inactivity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for every experiment.
Q: I'm seeing significant cell death in my vehicle (DMSO) control wells. Why is this happening? This is almost always due to solvent toxicity. The final concentration of DMSO in your culture wells should be kept as low as possible, ideally at or below 0.1%.[11] Calculate the maximum DMSO percentage in your highest drug concentration well and run a separate DMSO toxicity curve to determine the tolerance of your specific cell line.
Q: My IC50 values are highly variable between experiments. How can I improve consistency?
-
Cell Plating Consistency: Inconsistent cell numbers at the start of the experiment are a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use a calibrated multichannel pipette.
-
Drug Precipitation: Lapatinib has poor aqueous solubility.[9] When diluting the DMSO stock into aqueous culture medium, vortex or pipette mix vigorously to prevent precipitation. Visually inspect the medium for any signs of precipitate before adding it to the cells.
-
Assay Timing: Ensure that incubation times for both the drug treatment and the viability reagent are kept consistent across all experiments.
Q: I noticed a precipitate in my culture medium after adding the diluted this compound. What should I do? This indicates the drug is falling out of solution, which will lead to inaccurate results.
-
Reduce Final Concentration: This is the most straightforward solution if precipitation occurs at your highest concentrations.
-
Improve Solubilization: When making working dilutions, add the DMSO stock to the culture medium dropwise while vortexing the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider a Different Formulation: For specific applications, some studies have explored using solubilizing agents or different formulations, but for standard cell culture, optimizing the dilution from a DMSO stock is the most common approach.[17]
References
- 1. Lapatinib - Wikipedia [en.wikipedia.org]
- 2. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 7. The dual EGFR/HER2 inhibitor lapatinib synergistically enhances the antitumor activity of the histone deacetylase inhibitor panobinostat in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
preventing degradation of Lapatinib-d4-1 during sample processing
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of Lapatinib-d4-1 during sample processing. Ensuring the integrity of this internal standard is critical for the generation of accurate and reproducible bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample processing critical?
This compound is a deuterated form of Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR and HER2/neu pathways.[1] In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are frequently used as internal standards (IS). An ideal internal standard behaves identically to the analyte (Lapatinib) during sample extraction, processing, and analysis but is distinguishable by mass. If the IS degrades, its concentration will be artificially low, leading to inaccurate calculations and overestimation of the analyte in the sample.
Q2: What are the primary factors that can cause this compound degradation?
The main factors affecting Lapatinib stability, which are expected to be the same for its deuterated analog, are exposure to harsh pH conditions (especially alkaline), high temperatures, light, and strong oxidizing agents.[2][3][4] Forced degradation studies have demonstrated that Lapatinib is particularly susceptible to degradation in acidic and alkaline environments.[3][4]
Q3: How does pH impact the stability of this compound?
Lapatinib shows significant degradation under both acidic and alkaline stress conditions, with the highest degradation observed in alkaline environments.[3][5] It is crucial to maintain a neutral or near-neutral pH throughout the sample preparation process whenever possible.
Below is a summary of findings from forced degradation studies on Lapatinib, which indicate the potential instability of this compound under similar conditions.
| Stress Condition | Reagents Used | Observation |
| Acidic Hydrolysis | 1 M or 2 M Hydrochloric Acid (HCl) | Significant degradation observed after 24 hours at room temperature.[3] |
| Alkaline Hydrolysis | 0.1 M or 1 M Sodium Hydroxide (NaOH) | The highest percentage of degradation occurs under alkaline stress.[3][5] |
| Neutral Hydrolysis | Water | Lapatinib is relatively stable under neutral conditions.[4] |
Q4: What are the recommended storage and handling conditions for this compound solutions and processed samples?
To ensure stability:
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like methanol or DMSO.[6] Store them in a freezer at -20°C or below.[6]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution. Store these refrigerated (2-8°C) for short-term use.[6]
-
Sample Handling: Perform all sample processing steps, such as protein precipitation or extraction, on ice or at a controlled, cool temperature to minimize potential thermal degradation.
-
Autosampler Storage: Keep processed samples in the autosampler at a cool temperature (e.g., 4-10°C) for the duration of the analytical run.[6]
-
Light Protection: Lapatinib can be sensitive to light.[4] Use amber glass vials or light-blocking tubes for storing solutions and processed samples to prevent photolytic degradation.
Q5: What are the signs of this compound degradation in my analytical results?
Degradation can manifest in several ways:
-
Decreased IS Response: A consistent or progressive drop in the peak area or height of this compound across an analytical batch.
-
Increased Variability: High coefficient of variation (%CV) in the IS response among quality control (QC) and unknown samples.
-
Appearance of Degradant Peaks: The emergence of new, unexpected peaks in the chromatogram close to the retention time of the internal standard.
Troubleshooting Guide
This guide addresses common issues related to this compound instability.
| Symptom | Possible Cause | Recommended Action |
| Low or Inconsistent IS Recovery | pH-Induced Degradation: The pH of a buffer or reagent is too acidic or, more likely, too alkaline. | - Measure the pH of all aqueous solutions used in the extraction process. - Ensure the final pH of the sample extract is near neutral before injection. |
| Thermal Degradation: Samples were exposed to high temperatures during processing or storage. | - Keep biological samples, working solutions, and extracts on ice or in a cooling rack. - Check the temperature of the centrifuge and autosampler. | |
| Freeze-Thaw Instability: Multiple freeze-thaw cycles of stock solutions or biological samples. | - Aliquot stock solutions and plasma samples after the first thaw to avoid repeated cycling.[7] | |
| Appearance of Extra Peaks in Chromatogram | Chemical Degradation: this compound is breaking down into other products due to exposure to harsh pH, light, or reactive chemicals. | - Review the entire sample preparation workflow for potential stressors (see diagrams below). - Confirm the stability of this compound in all processing solvents. - Use mass spectrometry to investigate the identity of the degradant peaks.[3] |
| Poor Chromatographic Peak Shape for IS | Solvent Mismatch: The final sample solvent is too strong compared to the initial mobile phase, causing peak distortion. | - Ensure the final sample solvent is identical to or weaker than the mobile phase.[6] - Evaporate the extraction solvent and reconstitute the sample in the initial mobile phase. |
Experimental Protocols
Protocol: Protein Precipitation for Plasma Samples
This protocol is a standard method for extracting small molecules from plasma and is designed to minimize degradation.
-
Preparation: Place plasma samples, this compound working solution, and precipitation solvent (e.g., acetonitrile with 0.1% formic acid) in an ice bath to cool. Use amber-colored microcentrifuge tubes.
-
Aliquoting: In the amber tubes, aliquot 100 µL of plasma sample.
-
Spiking IS: Add 10 µL of the this compound working solution to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of the ice-cold precipitation solvent. The acidic acetonitrile helps to denature proteins and keep the sample in a mildly acidic environment where Lapatinib is more stable.
-
Mixing: Vortex the samples vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean amber glass autosampler vial.
-
Analysis: Place the vials in a cooled autosampler (4-10°C) and proceed with LC-MS analysis.
Visualizations
The following diagrams illustrate key concepts for preventing the degradation of this compound.
Caption: Key environmental factors leading to the degradation of this compound.
Caption: Sample processing workflow with critical points for maintaining stability.
Caption: A logical troubleshooting guide for low internal standard recovery.
References
Technical Support Center: Lapatinib-d4 Isotopic Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference when using Lapatinib-d4 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using Lapatinib-d4?
A1: Isotopic interference, or "cross-talk," occurs when the isotopic signature of the analyte (Lapatinib) overlaps with the mass-to-charge ratio (m/z) of the stable isotope-labeled internal standard (Lapatinib-d4). All naturally occurring compounds have a distribution of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This means that a small fraction of the unlabeled Lapatinib molecules will have a mass that is 1, 2, 3, or even 4 Daltons higher than its monoisotopic mass. If the M+4 isotopologue of Lapatinib has the same m/z as Lapatinib-d4, it will contribute to the internal standard's signal, leading to inaccurate quantification.[1][2] This becomes particularly problematic at high concentrations of Lapatinib.
Q2: Why is it crucial to use a stable isotope-labeled internal standard (SIL-IS) like Lapatinib-d4?
A2: A SIL-IS is the ideal internal standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte.[3] This means it co-elutes chromatographically and experiences similar extraction efficiency and matrix effects.[4] Using a SIL-IS like Lapatinib-d4 allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.[5][6]
Q3: What are the key characteristics of a good SIL-IS?
A3: A high-quality SIL-IS should possess the following characteristics:
-
High Isotopic Purity: The internal standard should be free from contamination with the unlabeled analyte.[7][8] The presence of unlabeled Lapatinib in the Lapatinib-d4 standard will artificially inflate the analyte signal.
-
Stable Isotopic Label: The deuterium labels should be placed on positions of the molecule that are not susceptible to back-exchange with protons from the solvent or matrix.[7]
-
Sufficient Mass Shift: The mass difference between the analyte and the SIL-IS should be large enough to be outside the natural isotopic distribution of the analyte to minimize interference.[9] A mass shift of at least 3 Da is generally recommended.[10]
Q4: Can metabolites of Lapatinib interfere with the analysis?
A4: Yes, it is possible for metabolites of Lapatinib to interfere with the analysis if they are not chromatographically separated and if they produce fragment ions with the same m/z as Lapatinib or Lapatinib-d4. Lapatinib is extensively metabolized, primarily by CYP3A4 and CYP3A5 enzymes.[11] It is essential to develop a selective LC-MS/MS method that can distinguish Lapatinib and its internal standard from any potential metabolites.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying, diagnosing, and mitigating isotopic interference from Lapatinib when using Lapatinib-d4 as an internal standard.
Problem: Inaccurate or Non-Linear Calibration Curve
Possible Cause: Contribution of the M+4 isotopologue of Lapatinib to the Lapatinib-d4 signal, especially at the upper limit of quantification (ULOQ).
Solution Workflow:
Caption: Workflow for troubleshooting isotopic interference.
Experimental Protocols
1. Protocol for Assessing Isotopic Cross-Talk
-
Objective: To determine the percentage of signal contribution from unlabeled Lapatinib to the Lapatinib-d4 internal standard channel.
-
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Lapatinib stock solution
-
Lapatinib-d4 stock solution
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a "Lapatinib-d4 only" sample by spiking the blank matrix with Lapatinib-d4 at the concentration used in your assay.
-
Prepare a "Lapatinib ULOQ" sample by spiking the blank matrix with unlabeled Lapatinib at the upper limit of quantification (ULOQ) of your assay.
-
Inject and analyze both samples using your established LC-MS/MS method.
-
In the chromatogram from the "Lapatinib ULOQ" sample, integrate the peak area in the MRM transition corresponding to Lapatinib-d4.
-
In the chromatogram from the "Lapatinib-d4 only" sample, integrate the peak area in the MRM transition for Lapatinib-d4.
-
Calculate the percent cross-talk using the following formula:
% Cross-Talk = (Area in d4 channel of ULOQ sample / Area in d4 channel of d4-only sample) * 100
-
2. Protocol for Correction of Isotopic Interference
-
Objective: To correct for the observed isotopic interference.
-
Method 1: Mathematical Correction [12][13]
-
Use a non-linear calibration function that accounts for the experimentally determined cross-talk. The response ratio is corrected by subtracting the contribution of the analyte to the internal standard signal.
-
-
Method 2: Increasing Internal Standard Concentration
-
Increase the concentration of the Lapatinib-d4 internal standard in all samples (calibrators, QCs, and unknowns). This will reduce the relative contribution of the interfering signal from unlabeled Lapatinib. The new concentration should be high enough to make the cross-talk signal negligible (e.g., <1-2% of the internal standard signal). Re-validation of the method is required after this change.
-
Data Presentation
Table 1: Example of Isotopic Cross-Talk Assessment
| Sample | Analyte Concentration | Peak Area in Lapatinib Channel | Peak Area in Lapatinib-d4 Channel |
| Blank | 0 ng/mL | Not Detected | Not Detected |
| Lapatinib-d4 only | 0 ng/mL Lapatinib, 100 ng/mL Lapatinib-d4 | Not Detected | 500,000 |
| Lapatinib LLOQ | 5 ng/mL Lapatinib | 25,000 | < 1,000 |
| Lapatinib ULOQ | 5000 ng/mL Lapatinib | 25,000,000 | 20,000 |
Calculation of Cross-Talk in this Example:
% Cross-Talk = (20,000 / 500,000) * 100 = 4%
A 4% cross-talk at the ULOQ may be significant and require correction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in quantitative bioanalysis and how isotopic interference can impact the results.
Caption: Impact of isotopic interference on quantification.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. S-EPMC4385829 - Hypoxia/HIF1α induces lapatinib resistance in ERBB2-positive breast cancer cells via regulation of DUSP2. - OmicsDI [omicsdi.org]
- 12. researchgate.net [researchgate.net]
- 13. en-trust.at [en-trust.at]
improving chromatographic peak shape for Lapatinib-d4-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for Lapatinib-d4-1.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
A1: The most common causes of poor peak shape, such as tailing, fronting, or splitting, in the chromatographic analysis of this compound include:
-
Inappropriate mobile phase composition or pH: The choice of organic solvent, aqueous phase, and additives like acid modifiers is crucial.
-
Secondary interactions with the stationary phase: Lapatinib, being a basic compound, can interact with residual silanol groups on silica-based columns, leading to peak tailing.
-
Column overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause peak distortion.[1]
-
Inappropriate sample solvent: If the sample solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[2][3]
-
Column degradation: Over time, columns can degrade due to harsh mobile phases or sample matrices, leading to a decline in performance and poor peak shapes.[4]
-
System issues: Dead volumes in the HPLC system, such as from poorly connected tubing, can also contribute to peak broadening.[1]
Q2: What type of analytical column is recommended for this compound analysis?
A2: Reversed-phase columns, particularly C18 and C8, are most commonly and successfully used for the analysis of Lapatinib.[5] The choice between C18 and C8 may depend on the specific hydrophobicity of potential impurities and the desired retention time.
Q3: Why is the pH of the mobile phase important for good peak shape?
A3: The pH of the mobile phase is critical because Lapatinib is a basic compound. At a low pH (typically below the pKa of the analyte), the basic functional groups are protonated, which can help to minimize undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. This often results in a more symmetrical peak shape. Using a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid is a common strategy to control the pH and improve peak shape.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and improving the chromatographic peak shape of this compound.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
dot
Caption: Troubleshooting workflow for addressing peak tailing.
Possible Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution: Add a mobile phase modifier. A common and effective approach is to add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This will protonate the basic sites on this compound and suppress interactions with acidic silanol groups on the column packing.
-
-
Column Overload:
-
Solution: Reduce the concentration of the injected sample. Perform a series of injections with decreasing concentrations to see if the peak shape improves.[1]
-
-
Column Contamination or Degradation:
-
Solution 1: Flush the column with a strong solvent.
-
Solution 2: If flushing does not resolve the issue, the column may be irreversibly damaged. Replace the column with a new one of the same type. Consider using a guard column to extend the life of the analytical column.[4]
-
Problem: Peak Fronting
Peak fronting is characterized by an asymmetry factor < 1, where the front half of the peak is broader than the latter half.
dot
Caption: Troubleshooting workflow for addressing peak fronting.
Possible Causes & Solutions:
-
Sample Overload:
-
Solution: As with peak tailing, high sample concentration can also lead to fronting. Dilute the sample and reinject.[1]
-
-
Inappropriate Sample Solvent:
Problem: Split Peaks
Split peaks can appear as two closely eluting peaks or a "shoulder" on the main peak.
dot
Caption: Troubleshooting workflow for addressing split peaks.
Possible Causes & Solutions:
-
Column Inlet Problem:
-
Solution: A blocked or partially blocked inlet frit, or a void at the head of the column, can cause the sample band to split. Try back-flushing the column (if the manufacturer's instructions permit). If this does not work, the column may need to be replaced.[1]
-
-
Sample Solvent and Mobile Phase Mismatch:
-
Solution: If the sample is dissolved in a solvent that is not miscible with the mobile phase, or is significantly stronger, it can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.[1]
-
Experimental Protocols
Below are examples of published HPLC methods that have demonstrated good peak shape for Lapatinib. These can serve as a starting point for method development for this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C18 (250 x 4.6mm, 5µm) | ODS C-18 RP column (250 x 4.6 mm)[6] | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Methanol:Water:Trifluoroacetic acid (70:30:0.1 v/v/v) | Acetonitrile:Water (50:50 v/v)[6] | Methanol:Phosphate buffer (pH 2.0) (90:10 v/v)[7] |
| Flow Rate | 1.1 mL/min | 1.0 mL/min[6] | Not Specified |
| Detection (UV) | 262 nm | 232 nm[6] | 263 nm[7] |
| Column Temp. | 30°C | Not Specified | Not Specified |
| Retention Time | 4.15 min | 4.25 ± 0.05 min[6] | Not Specified |
Lapatinib Signaling Pathway
Lapatinib is a tyrosine kinase inhibitor that targets the HER2/neu and epidermal growth factor receptors (EGFR). The following diagram illustrates its mechanism of action.
dot
Caption: Simplified signaling pathway showing Lapatinib's inhibitory action.
References
- 1. silicycle.com [silicycle.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 6. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing ion suppression effects for Lapatinib-d4-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of Lapatinib-d4-1 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1][2][3] This interference can lead to a decreased analyte signal, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[1][2][4] Since this compound is an internal standard used for the quantification of Lapatinib, any suppression of its signal can lead to inaccurate measurements of the active drug.
Q2: What are the common causes of ion suppression in bioanalytical methods for this compound?
A2: Common causes of ion suppression in the analysis of this compound from biological matrices (e.g., plasma, serum) include:
-
Endogenous matrix components: Phospholipids, salts, and proteins are major contributors to ion suppression.[5]
-
Exogenous compounds: Co-administered drugs, formulation excipients, and contaminants from collection tubes or solvents can also interfere.
-
Mobile phase additives: Non-volatile buffers or additives can accumulate in the ion source and cause suppression.
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[3]
Q3: How can I detect and assess the extent of ion suppression for this compound?
A3: A common method to assess ion suppression is the post-column infusion experiment.[6] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal of this compound at certain retention times indicates the elution of suppressing agents from the matrix.[5][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low or inconsistent signal intensity for this compound.
This is a primary indicator of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.
Solution 1.1: Optimize Sample Preparation
Inadequate sample cleanup is a leading cause of ion suppression.[2][5] Consider the following techniques to remove interfering matrix components:
-
Protein Precipitation (PPT): While simple, PPT may not effectively remove phospholipids and other small molecules.[1][5] If using PPT, optimization of the precipitating solvent (e.g., acetonitrile, methanol) and its ratio to the sample is crucial.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.[1]
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by utilizing specific sorbents to retain the analyte while washing away matrix components.[2][5] This is often the most effective method for minimizing ion suppression.
Illustrative Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Relative Ion Suppression | Analyte Recovery | Sample Cleanliness |
| Protein Precipitation | High | Moderate-High | Low |
| Liquid-Liquid Extraction | Moderate | High | Moderate |
| Solid-Phase Extraction | Low | High | High |
Solution 1.2: Modify Chromatographic Conditions
Chromatographic separation plays a key role in moving the this compound peak away from regions of ion suppression.[2][7]
-
Gradient Elution: Adjust the mobile phase gradient to better separate this compound from early-eluting, highly suppressing components like phospholipids.[8]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve separation from interfering peaks. A study on Lapatinib ditosylate assay utilized a C8 column.[9]
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[3]
Solution 1.3: Adjust Mass Spectrometer Source Parameters
Optimization of the ion source conditions can help to minimize the impact of ion suppression.
-
Ionization Source: If using Electrospray Ionization (ESI), which is prone to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with this compound, as APCI is generally less susceptible to matrix effects.[1][10]
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature to enhance the ionization of this compound relative to interfering compounds.[10]
Problem 2: Poor reproducibility of this compound signal across different sample lots.
This can be caused by variability in the matrix composition between different sources (e.g., plasma from different individuals).[4][11]
Solution 2.1: Use a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a highly effective strategy to compensate for ion suppression.[2] Since the SIL internal standard is chemically identical to the analyte, it will experience the same degree of ion suppression, allowing for an accurate ratio of analyte to internal standard to be maintained. A study highlighted that only an isotope-labeled internal standard could correct for interindividual variability in the recovery of lapatinib from patient plasma samples.[11]
Solution 2.2: Matrix-Matched Calibrators and Quality Controls
Prepare calibration standards and quality control samples in the same biological matrix as the study samples.[2] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
Set up a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) into a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
Establish a stable baseline signal for this compound by monitoring its characteristic mass transition.
-
Prepare a blank matrix sample by performing the same extraction procedure used for the study samples on a matrix sample that does not contain the analyte.
-
Inject the extracted blank matrix sample onto the LC system.
-
Monitor the this compound signal. Any significant drop in the baseline indicates the retention time at which matrix components are eluting and causing ion suppression.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Post-column infusion workflow for ion suppression assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. High throughput LC/ESI-MS/MS method for simultaneous analysis of 20 oral molecular-targeted anticancer drugs and the active metabolite of sunitinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 10. ion suppression - Chromatography Forum [chromforum.org]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating MRM Transition Selection for Lapatinib-d4-1: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate Multiple Reaction Monitoring (MRM) transition for Lapatinib-d4-1. This resource offers troubleshooting advice and detailed experimental considerations to ensure accurate and robust quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
The protonated molecule ([M+H]⁺) of Lapatinib has a monoisotopic mass of approximately 581.14 g/mol .[1][2][3] this compound is a deuterated internal standard of Lapatinib containing four deuterium atoms. Therefore, the expected precursor ion for this compound will be 4 Daltons (Da) higher than that of Lapatinib. You should look for a precursor ion with a mass-to-charge ratio (m/z) of approximately 585.1.
Q2: How do I determine the product ions for this compound?
The product ions for this compound are expected to be similar to those of the non-deuterated Lapatinib, assuming the deuterium labels are not on the fragmented portion of the molecule. Common product ions for Lapatinib that have been reported include m/z 350, 364, and 365.[3][4] To confirm the optimal product ion for your specific instrument and conditions, you should perform a product ion scan (or MS/MS scan) on the precursor ion of this compound (m/z 585.1).
Q3: Why am I not seeing a clear precursor ion for this compound?
Several factors could contribute to a weak or absent precursor ion signal:
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is calibrated and operating in the correct mass range to detect m/z 585.1.
-
Ionization Issues: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to achieve efficient ionization of this compound.
-
Sample Preparation: The concentration of this compound in your sample may be too low. Consider preparing a more concentrated solution for initial tuning and optimization.
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. Adjusting the mobile phase may improve the signal.
Q4: My product ion spectrum is noisy or shows no distinct fragments. What should I do?
-
Increase Collision Energy: A low collision energy may not be sufficient to induce fragmentation. Gradually increase the collision energy in your product ion scan to find the optimal setting that produces stable and intense fragment ions.
-
Check for Contamination: A noisy spectrum could indicate contamination in your sample, LC system, or mass spectrometer. Run a blank injection to assess the background noise.
-
Optimize Infusion: If you are infusing the compound directly, ensure a stable and consistent flow rate. For LC-MS analysis, check for chromatographic issues that could lead to poor peak shape and low signal intensity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Precursor Ion Signal (m/z 585.1) | Incorrect mass range setting. | Verify that the scan range of your mass spectrometer includes m/z 585.1. |
| Poor ionization efficiency. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). | |
| Low compound concentration. | Prepare a more concentrated solution of this compound for direct infusion and tuning. | |
| No or Low Product Ion Signal | Insufficient collision energy. | Perform a product ion scan with a range of collision energies to determine the optimal value. |
| Incorrect precursor ion selection. | Ensure that the correct precursor ion (m/z 585.1) is isolated in the quadrupole. | |
| Deuterium labeling on the fragmented moiety. | If a major product ion from Lapatinib is absent for this compound, the deuterium atoms may be on that fragment. Look for a product ion that is 4 Da heavier than a known Lapatinib fragment. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase and flush the LC system. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Inconsistent Signal Intensity | Unstable spray in the ESI source. | Check for clogs in the sample needle or spray emitter. Ensure a consistent liquid flow. |
| Fluctuations in LC performance. | Monitor the LC pressure for any irregularities. Ensure proper column equilibration. |
Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and potential product ions of Lapatinib and this compound. These values should be used as a starting point for method development.
| Compound | Precursor Ion ([M+H]⁺) m/z | Product Ion(s) m/z |
| Lapatinib | 581.1 | 350, 364, 365[3][4] |
| This compound | 585.1 | 350, 364, 365 (predicted) |
Experimental Protocol: MRM Transition Optimization
This protocol outlines the steps to determine the optimal MRM transition for this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion and Precursor Ion Confirmation:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Perform a full scan in positive ion mode to confirm the presence of the precursor ion at m/z 585.1.
-
Optimize the ESI source parameters to maximize the intensity of the precursor ion.
-
-
Product Ion Scan:
-
Set the mass spectrometer to perform a product ion scan on the precursor ion m/z 585.1.
-
Vary the collision energy (e.g., in 5 eV increments from 10 to 50 eV) to identify the collision energy that produces the most stable and intense product ions.
-
-
MRM Transition Selection:
-
Select the most abundant and specific product ion(s) for the MRM transition. Common choices for Lapatinib are m/z 350, 364, and 365.
-
Create an MRM method with the precursor ion at m/z 585.1 and the selected product ion(s).
-
-
Collision Energy Optimization for MRM:
-
While monitoring the selected MRM transition, perform a collision energy optimization experiment to fine-tune the collision energy for maximum signal intensity.
-
Workflow for MRM Transition Selection
Caption: Workflow for selecting the optimal MRM transition for this compound.
References
Validation & Comparative
Validating Analytical Methods for Lapatinib: A Comparative Guide to Using Lapatinib-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. When quantifying Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy, the choice of internal standard is critical to ensure data integrity. This guide provides a comprehensive comparison of analytical methods for Lapatinib, with a focus on the validation of methods utilizing the deuterated internal standard, Lapatinib-d4.
This document outlines key performance comparisons with alternative methods and provides detailed experimental protocols based on established regulatory guidelines.
Performance Comparison: The Advantage of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard, such as Lapatinib-d4, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, Lapatinib, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variability in extraction recovery and matrix effects, leading to more accurate and precise results.[1][2]
A study comparing a non-isotope-labeled internal standard (zileuton) with an isotope-labeled one (lapatinib-d3, structurally similar to -d4) for Lapatinib quantification in cancer patient plasma demonstrated the clear superiority of the latter. While both methods showed acceptable specificity, accuracy, and precision in pooled human plasma, only the isotope-labeled internal standard could correct for the significant inter-individual variability in the recovery of Lapatinib from individual patient plasma samples.[1][2] The recovery of Lapatinib varied up to 3.5-fold in plasma from different cancer patients, a variability that was only accounted for when using the isotope-labeled internal standard.[1][2]
Below is a summary of validation parameters from various studies, illustrating the performance of different analytical methods for Lapatinib quantification.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Lapatinib Quantification
| Parameter | Method with Lapatinib-d4 (or similar deuterated IS) | Method with Non-Isotope-Labeled IS (e.g., Gemcitabine) | Method without Internal Standard (UPLC) |
| Linearity Range | 2.50 - 1000 ng/mL[3] | 2 - 60 µg/ml[4] | 10 - 50 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.998[7][8] | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | Within 100 ± 10%[1][2] | 100.89%[4] | Not explicitly stated for recovery |
| Precision (% RSD) | < 11%[1][2] | < 2%[9] | < 2%[9] |
| Lower Limit of Quantification (LLOQ) | 2.50 ng/mL[3] | 0.884 µg/ml[4] | 0.18 µg/mL[5][6] |
| Retention Time (Lapatinib) | Not specified in direct comparison | 4.25 ± 0.05 min[4] | 0.516 min[5][6] |
| Retention Time (Internal Standard) | Co-elutes with Lapatinib | 6.10 ± 0.05 min[4] | N/A |
Experimental Protocols
The validation of an analytical method for Lapatinib quantification should be performed in accordance with international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12][13][14][15][16][17] The core parameters to be assessed include specificity, linearity, accuracy, precision, and stability.
Specificity and Selectivity
The ability of the method to differentiate and quantify the analyte in the presence of other components is crucial.[10]
-
Protocol:
-
Analyze blank matrix samples (e.g., human plasma) from at least six different sources to assess for interfering peaks at the retention time of Lapatinib and Lapatinib-d4.
-
Analyze blank matrix spiked with the LLOQ concentration of Lapatinib and Lapatinib-d4.
-
Analyze samples of Lapatinib and potential concomitant medications to ensure no interference.[3]
-
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Lapatinib. A typical range for pharmacokinetic studies could be 2.50 to 1000 ng/mL.[3]
-
Add a constant concentration of the internal standard, Lapatinib-d4, to each calibration standard.
-
Analyze the standards and plot the peak area ratio (Lapatinib/Lapatinib-d4) against the concentration of Lapatinib.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.[10]
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: Calculate the percent recovery for each QC sample. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: Calculate the relative standard deviation (%RSD) for the replicates at each QC level. The %RSD should not exceed 15% (20% at the LLOQ).
-
Stability
The stability of Lapatinib in the biological matrix under different storage and processing conditions must be evaluated.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period.
-
Post-Preparative Stability: Analyze processed samples (e.g., in the autosampler) after a certain period to assess stability after extraction.
-
The mean concentration at each stability time point should be within ±15% of the nominal concentration.
-
Visualizing Key Processes
To better understand the context of Lapatinib analysis, the following diagrams illustrate its signaling pathway and the general workflow for analytical method validation.
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
Caption: Workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
The Superiority of Stable Isotope-Labeled Internal Standards in Lapatinib Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lapatinib, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification. This guide provides a comprehensive comparison of Lapatinib-d4-1, a stable isotope-labeled (SIL) internal standard, with commonly used non-isotope-labeled (analog) internal standards. Through the presentation of experimental data and detailed protocols, we demonstrate the critical advantages of using a SIL internal standard for mitigating variability in Lapatinib quantification.
Lapatinib is a potent tyrosine kinase inhibitor used in the treatment of certain types of breast cancer. Its high plasma protein binding and the subsequent variability in extraction recovery from biological matrices present significant challenges for bioanalytical method development.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variations. This guide will explore why a SIL internal standard like this compound is the superior choice over its analog counterparts.
Performance Comparison: this compound vs. Analog Internal Standards
The performance of an internal standard is evaluated based on its ability to ensure the accuracy and precision of the analytical method. The following tables summarize the comparative performance of SIL and non-isotope-labeled internal standards in the bioanalysis of Lapatinib.
Table 1: Comparison of Accuracy and Precision in Pooled Human Plasma
| Internal Standard Type | Internal Standard Used | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Stable Isotope-Labeled | Lapatinib-d3 | 5 (LLOQ) | < 11 | < 11 | 100 ± 10 |
| Low QC | < 11 | < 11 | 100 ± 10 | ||
| Medium QC | < 11 | < 11 | 100 ± 10 | ||
| High QC | < 11 | < 11 | 100 ± 10 | ||
| Non-Isotope-Labeled | Zileuton | 5 (LLOQ) | < 11 | < 11 | 100 ± 10 |
| Low QC | < 11 | < 11 | 100 ± 10 | ||
| Medium QC | < 11 | < 11 | 100 ± 10 | ||
| High QC | < 11 | < 11 | 100 ± 10 |
Data compiled from a study by Wu et al.[1][2]
As shown in Table 1, both stable isotope-labeled and non-isotope-labeled internal standards can demonstrate acceptable accuracy and precision when analyzed in pooled human plasma.[1][2] However, the true test of an internal standard's robustness lies in its performance across individual patient samples, where matrix effects and recovery can vary significantly.
Table 2: Impact of Interindividual Variability on Lapatinib Recovery
| Internal Standard Type | Plasma Source | Lapatinib Recovery Range (%) | Fold Variation in Recovery |
| Stable Isotope-Labeled (Corrected) | 6 different healthy donors | Not Applicable (Corrects for variability) | Not Applicable |
| 6 different cancer patients | Not Applicable (Corrects for variability) | Not Applicable | |
| Non-Isotope-Labeled (Uncorrected) | 6 different healthy donors | 29 - 70 | 2.4-fold |
| 6 different cancer patients | 16 - 56 | 3.5-fold |
Data compiled from a study by Wu et al.[1][2]
The data in Table 2 highlights the critical limitation of non-isotope-labeled internal standards. The recovery of Lapatinib from the plasma of individual donors and cancer patients varied by as much as 3.5-fold.[1][2] A non-isotope-labeled internal standard cannot adequately compensate for this variability, leading to potentially erroneous quantification. In contrast, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same extraction and ionization variations, thus providing effective correction for these interindividual differences.[1][2]
Experimental Methodologies
The following protocols are representative of typical bioanalytical methods for Lapatinib quantification using different types of internal standards.
Method 1: LC-MS/MS with a Stable Isotope-Labeled Internal Standard (Lapatinib-d3)
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Lapatinib-d3).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (3.5 µm, 50 × 2.1 mm i.d.)
-
Mobile Phase: Isocratic elution with methanol and 0.45% formic acid in water (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.[1]
-
-
Mass Spectrometric Detection:
-
Instrument: Waters Quattro Micromass triple quadrupole mass spectrometer with an electrospray ionization source.
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[1]
-
Method 2: LC-MS/MS with a Non-Isotope-Labeled Internal Standard (Zileuton)
-
Sample Preparation: Same as Method 1, but with the addition of Zileuton as the internal standard.[1]
-
Chromatographic Conditions:
-
Column: Waters XTerra C8 (3.5 µm, 50 × 2.1 mm i.d.).
-
Mobile Phase: Isocratic elution with methanol and 0.45% formic acid in water (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.[1]
-
-
Mass Spectrometric Detection: Same as Method 1.[1]
Visualizing the Rationale: Lapatinib's Mechanism and Analytical Workflow
To better understand the context of Lapatinib analysis, the following diagrams illustrate its signaling pathway and the general workflow of a bioanalytical method using an internal standard.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Lapatinib Assays: The Gold Standard of Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Lapatinib, the choice of internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of Lapatinib assays, with a particular focus on the cross-validation of methods utilizing the stable isotope-labeled internal standard, Lapatinib-d4, against those employing non-isotope-labeled alternatives.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Lapatinib-d4, is widely considered the gold standard in quantitative LC-MS/MS analysis. This is primarily due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization, thereby compensating for variability. This guide will delve into the experimental data that underscores the superiority of this approach.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key validation parameters from a cross-validation study comparing a Lapatinib assay using a non-isotope-labeled internal standard (Zileuton) with one using an isotope-labeled internal standard (Lapatinib-d3, a close analog to -d4).
| Validation Parameter | Method with Non-Isotope-Labeled IS (Zileuton) | Method with Isotope-Labeled IS (Lapatinib-d3) |
| Linearity Range | 5 - 5000 ng/mL | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 11% | < 11% |
| Inter-day Precision (%CV) | < 11% | < 11% |
| Accuracy | within 100 ± 10% | within 100 ± 10% |
| Recovery of Lapatinib | Highly variable (16-70%) across different plasma lots[1][2] | Consistently high and compensated for by the IS[1][2] |
| Matrix Effect | No apparent matrix effect observed in pooled plasma[1][2] | No apparent matrix effect observed in pooled plasma[1][2] |
| Correction for Interindividual Variability | Poor | Excellent[1][2] |
Data synthesized from Wu et al., 2013.[1][2]
The data clearly indicates that while both methods demonstrate acceptable linearity, precision, and accuracy in pooled human plasma, the method employing the isotope-labeled internal standard excels in correcting for the significant interindividual variability in the recovery of Lapatinib from patient plasma samples.[1][2] This is a critical consideration for clinical and pharmacokinetic studies where patient samples exhibit a wide range of matrix compositions.
Experimental Protocols
Method 1: LC-MS/MS with Isotope-Labeled Internal Standard (Lapatinib-d3)
This method is adapted from the work of Wu et al. (2013).[1][2]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of Lapatinib-d3 internal standard solution (concentration to be optimized).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Zorbax SB-C18, 5 μm, 2.1 × 50 mm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.1% formic acid in both).
-
Flow Rate: To be optimized for the specific column and system (e.g., 0.3 mL/min).
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lapatinib: Precursor ion → Product ion (e.g., m/z 581.1 → 365.1)
-
Lapatinib-d3: Precursor ion → Product ion (e.g., m/z 584.1 → 368.1)
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
Method 2: LC-MS/MS with Non-Isotope-Labeled Internal Standard (Zileuton)
This method is also based on the comparative study by Wu et al. (2013).[1][2]
1. Sample Preparation (Protein Precipitation):
-
Follows the same procedure as Method 1, but substitute Lapatinib-d3 with a working solution of Zileuton as the internal standard.
2. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic conditions would be similar to Method 1, with potential minor adjustments to the gradient to ensure optimal separation of Lapatinib and Zileuton.
-
The mass spectrometer would be programmed with the appropriate MRM transition for Zileuton.
Mandatory Visualization
Caption: Workflow for Lapatinib quantification in human plasma using LC-MS/MS.
Conclusion
The cross-validation of Lapatinib assays unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard like Lapatinib-d4. While methods employing non-isotope-labeled internal standards can meet basic validation criteria in homogenous matrices, they fall short in addressing the inherent variability of real-world patient samples. For robust, reliable, and accurate quantification of Lapatinib in clinical and research settings, the adoption of an isotope-labeled internal standard is not just recommended, but essential for ensuring the integrity of the generated data.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Lapatinib Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Lapatinib Quantification Methods
The following table summarizes the key performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Lapatinib in human plasma, utilizing a deuterated internal standard.
| Parameter | Method 1 [1][2] | Method 2 [3] | Method 3 [4] | Method 4 |
| Internal Standard | Lapatinib-d3 | Isotopically labeled Lapatinib | Not Specified | Isotope labelled Lapatinib |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 2.50 ng/mL | 1-10 ng/mL | 5 ng/mL |
| Linearity Range | 5 - 5000 ng/mL | 2.50 - 1000 ng/mL | Not Specified | 5 - 800 ng/mL |
| Intra-day Precision (%CV) | < 11% | < 9.6% | 1.3 - 9.4% | Not Specified |
| Inter-day Precision (%CV) | < 11% | < 9.6% | 1.3 - 9.4% | Not Specified |
| Accuracy (% Bias) | Within ±10% | Within ±15% | -9.2 to +9.9% | Not Specified |
Experimental Protocols
The methodologies outlined in the reviewed studies share common principles for the quantification of Lapatinib in plasma. A generalized protocol is described below.
1. Sample Preparation: Protein Precipitation
-
A small aliquot of human plasma (typically 50-100 µL) is used for the analysis.
-
An internal standard working solution, containing Lapatinib-d4 (or another deuterated variant), is added to the plasma sample.
-
Protein precipitation is induced by the addition of a threefold to fourfold volume of cold organic solvent, such as acetonitrile or methanol.
-
The sample is vortexed to ensure thorough mixing and complete protein precipitation.
-
Following centrifugation to pellet the precipitated proteins, the supernatant containing Lapatinib and the internal standard is collected for analysis.
2. Liquid Chromatography
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase C18 or C8 analytical column is typically employed for the separation.
-
Mobile Phase: The mobile phase usually consists of a gradient or isocratic mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: The flow rate is maintained at a constant rate, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: A small volume of the extracted sample supernatant (e.g., 5-20 µL) is injected onto the column.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing Lapatinib and its internal standard.
-
Detection Mode: Selected Reaction Monitoring (SRM) is employed to enhance selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Lapatinib and Lapatinib-d4.
-
Lapatinib Transition: The specific m/z transition monitored for Lapatinib is typically m/z 581.1 → 365.1.
-
Lapatinib-d4 Transition: The corresponding transition for Lapatinib-d4 would be shifted by the mass of the deuterium labels (e.g., m/z 585.1 → 369.1, assuming four deuterium atoms).
-
-
Data Analysis: The peak area ratios of the analyte (Lapatinib) to the internal standard (Lapatinib-d4) are calculated and used to construct a calibration curve. The concentration of Lapatinib in the unknown samples is then determined from this curve.
Mandatory Visualization
The following diagram illustrates the typical experimental workflow for the quantification of Lapatinib in a biological matrix using a deuterated internal standard.
Caption: Experimental workflow for Lapatinib quantification.
The use of a stable isotope-labeled internal standard like Lapatinib-d4 is a critical component of a robust and reliable bioanalytical method for Lapatinib. It effectively compensates for variability in sample preparation and matrix effects, leading to the high levels of accuracy and precision demonstrated across different laboratories and studies. The methods summarized in this guide provide a strong foundation for the development and validation of assays for Lapatinib quantification in a research or clinical setting.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring of the new targeted anticancer agents imatinib, nilotinib, dasatinib, sunitinib, sorafenib and lapatinib by LC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Internal Standards in Lapatinib Bioanalysis: A Comparison of Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. In the bioanalysis of Lapatinib, a tyrosine kinase inhibitor used in cancer therapy, the choice of an internal standard is critical for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of deuterated Lapatinib, a stable isotope-labeled internal standard, with other alternatives, supported by experimental data.
The use of a stable isotope-labeled internal standard, such as deuterated Lapatinib, is essential for correcting the variability that can occur during sample preparation and analysis. This is particularly important for a highly plasma protein-bound drug like Lapatinib, where recovery from patient plasma can vary significantly between individuals.
Comparative Analysis of Internal Standards
Studies have demonstrated that while both non-isotope-labeled and isotope-labeled internal standards can show acceptable accuracy and precision in pooled human plasma, only the latter can effectively correct for interindividual variability in drug recovery from patient plasma samples.[1][2]
| Internal Standard Type | Analyte | Accuracy | Precision (%RSD) | Key Findings |
| Stable Isotope-Labeled | Lapatinib | Within 100 ± 10% | < 11% | Corrects for interindividual variability in recovery.[1][2] |
| Non-Isotope-Labeled (e.g., Zileuton) | Lapatinib | Within 100 ± 10% | < 11% | Fails to account for interindividual recovery variations, potentially leading to erroneous measurements in patient samples.[1][2] |
| Non-Isotope-Labeled (e.g., Pioglitazone) | Lapatinib | Satisfactory | Satisfactory | Suitable for pharmacokinetic, bioavailability, and bioequivalence studies. |
| Non-Isotope-Labeled (e.g., Curcumin) | Lapatinib | LLOQ: 94.8-98.7%, LQC: 98.0-99.0%, MQC: 98.6-99.8%, HQC: 98.8-99.8% | LLOQ: 5.1-5.8%, LQC: 5.0-7.3%, MQC: 1.2-2.2%, HQC: 1.1-2.0% | A simple protein precipitation technique was optimized for extraction.[3] |
| Isotope-Labeled (GW572016AH) | Lapatinib | 95.61 ± 4.60 % (plasma) | 1.97 % (plasma) | Lower limit of quantitation was 1 ng/mL for plasma.[4] |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
The data clearly indicates that while various internal standards can be employed, stable isotope-labeled standards like deuterated Lapatinib provide a higher degree of confidence in the accuracy of the results, especially when analyzing individual patient samples.
Experimental Protocols
The following is a generalized experimental protocol for the bioanalysis of Lapatinib in human plasma using a stable isotope-labeled internal standard, based on common methodologies described in the literature.
1. Sample Preparation: Protein Precipitation
-
To a 50 µL plasma sample, add an internal standard solution (e.g., Lapatinib-d3).
-
Precipitate proteins by adding an organic solvent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation: Liquid Chromatography (LC)
-
Column: A reversed-phase column, such as a Zorbax SB-C18 (5 μm, 2.1 × 50 mm), is commonly used.[5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 5mM ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile) is typical.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: The analytes are detected using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the bioanalysis of Lapatinib using an internal standard.
Caption: Bioanalytical workflow for Lapatinib quantification.
Signaling Pathway of Lapatinib
Lapatinib functions as a dual tyrosine kinase inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2). By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for cell proliferation and survival in certain cancers.
Caption: Lapatinib's mechanism of action.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Deuterium Labeling on Lapatinib Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deuterium-labeled Lapatinib versus its non-deuterated counterpart. While direct comparative preclinical or clinical studies evaluating the pharmacokinetics and pharmacodynamics of deuterated Lapatinib are not publicly available, this document summarizes the known activity of Lapatinib and explores the potential impact of deuterium labeling based on established scientific principles.
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3] By inhibiting these pathways, Lapatinib disrupts downstream signaling cascades, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1][2] It is primarily used in the treatment of HER2-positive breast cancer.[1][3]
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the metabolic profile of a compound.[4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[5] As Lapatinib is extensively metabolized by CYP3A4, deuterium labeling presents a theoretical opportunity to enhance its pharmacokinetic properties.[6][7][8]
Comparative Performance Data
While direct comparative data for deuterated Lapatinib is unavailable, this section presents key performance indicators for non-deuterated Lapatinib based on existing preclinical studies.
In Vitro Activity of Lapatinib
The following table summarizes the half-maximal inhibitory concentration (IC50) of Lapatinib against various breast cancer cell lines. These values indicate the concentration of the drug required to inhibit 50% of the cancer cell growth in vitro.
| Cell Line | HER2 Status | IC50 (µM) | Reference |
| BT474 | Overexpressing | 0.036 - 0.1 | [1][9] |
| SK-BR-3 | Overexpressing | 0.080 | [9] |
| EFM192A | Overexpressing | 0.193 | [9] |
| HCC1954 | Overexpressing | 0.4166 | [9] |
| MDA-MB-453 | Low | 6.08 | [9] |
| MDA-MB-231 | Low | 7.46 | [9] |
| Pediatric Panel (Median) | Various | 6.84 | [10] |
In Vivo Pharmacokinetics of Lapatinib in Animal Models
The tables below outline the pharmacokinetic parameters of orally administered Lapatinib in mice and rats from various studies. These parameters provide insights into the absorption, distribution, metabolism, and excretion of the drug.
Table 1: Pharmacokinetics of Lapatinib in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| 30 | 1,100 | 2 | 4,900 | [6][11][12][13][14] |
| 60 | 2,300 | 2 | 11,200 | [6][11][12][13][14] |
| 90 | 3,800 | 4 | 22,100 | [6][11][12][13][14] |
| 100 (BID) | 1,800 (blood) | 2 | 12,000 (blood, 0-12h) | [12] |
| 200 (QD) | 2,700 (blood) | 4 | 24,000 (blood, 0-24h) | [12] |
Table 2: Pharmacokinetics of Lapatinib in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Condition | Reference |
| 50 | 1,210 ± 380 | 6.0 ± 2.8 | 13,800 ± 5,200 | Healthy | [4] |
| 50 | 2,370 ± 760 | 6.7 ± 2.1 | 28,100 ± 9,800 | Diabetic | [4] |
Potential Impact of Deuterium Labeling
The primary metabolic pathway for Lapatinib involves oxidation by CYP3A4.[6][7][8] The kinetic isotope effect, a phenomenon where the heavier isotope (deuterium) slows down the rate of bond cleavage, suggests that deuterating Lapatinib at the sites of metabolic attack could lead to:
-
Reduced Metabolism: A slower rate of breakdown by CYP3A4 could lead to a longer half-life and increased overall drug exposure (AUC).
-
Improved Bioavailability: By reducing first-pass metabolism in the liver, a higher proportion of the administered dose may reach systemic circulation.
-
More Consistent Dosing: A more predictable pharmacokinetic profile could lead to more stable plasma concentrations and potentially a more consistent therapeutic effect.
-
Potential for Dose Reduction: With increased bioavailability and a longer half-life, it might be possible to achieve the same therapeutic effect with a lower or less frequent dose, potentially reducing side effects.
It is important to note that these are theoretical advantages based on the principles of deuterium labeling.[4] Without direct experimental comparison, the actual impact on Lapatinib's efficacy and safety profile remains to be determined.
Signaling Pathways and Experimental Workflows
To understand the mechanism of Lapatinib and the methods used to assess its activity, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: EGFR and HER2 signaling pathways inhibited by Lapatinib.
Caption: Experimental workflow for assessing Lapatinib activity.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of Lapatinib on the kinase activity of EGFR and HER2.
Methodology:
-
Recombinant human EGFR and HER2 kinase domains are used.
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a buffer solution.
-
Lapatinib, at various concentrations, is added to the wells.
-
The kinase reaction is initiated by the addition of the enzyme.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often by measuring radioactivity incorporated into the peptide.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Lapatinib concentration.
Cell Proliferation Assay (MTT or CCK-8)
Objective: To assess the effect of Lapatinib on the viability and proliferation of cancer cells.
Methodology:
-
Cancer cells (e.g., BT474, SK-BR-3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of Lapatinib or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Viable cells metabolize the reagent, resulting in a color change that can be measured using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To determine if Lapatinib inhibits the phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and ERK.
Methodology:
-
Cancer cells are treated with Lapatinib or a vehicle control for a specific duration.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-HER2, p-Akt, p-ERK) and total protein as a loading control.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP - horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting light signal, which corresponds to the amount of protein, is detected using an imaging system.
-
The band intensities are quantified to determine the relative levels of protein phosphorylation.
Conclusion
Lapatinib is a well-characterized dual inhibitor of EGFR and HER2 with proven efficacy in HER2-positive breast cancer. While the principles of deuterium labeling suggest that a deuterated version of Lapatinib could offer an improved pharmacokinetic profile, there is a notable absence of publicly available, direct comparative studies to substantiate this hypothesis with experimental data. Future preclinical and clinical research directly comparing deuterated and non-deuterated Lapatinib is necessary to definitively assess the impact of deuterium labeling on its activity, safety, and therapeutic potential. The experimental protocols and data presented in this guide for non-deuterated Lapatinib provide a solid foundation for such comparative investigations.
References
- 1. Initial Testing (Stage 1) of Lapatinib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lapatinib antitumor activity is not dependent upon phosphatase and tensin homologue deleted on chromosome 10 in ErbB2-overexpressing breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Lapatinib and Lapatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Lapatinib, a dual tyrosine kinase inhibitor, and its deuterated analog, Lapatinib-d4. While direct comparative experimental data for Lapatinib-d4 is not publicly available, this document summarizes the known pharmacokinetics of Lapatinib and discusses the potential impact of deuteration on its metabolic fate, drawing upon established principles of the kinetic isotope effect.
Introduction to Lapatinib and the Role of Deuteration
Lapatinib is a potent oral inhibitor of both the human epidermal growth factor receptor 2 (HER2/ErbB2) and the epidermal growth factor receptor (EGFR/ErbB1) tyrosine kinases.[1][2][3] By blocking these pathways, Lapatinib disrupts downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.[1][2][3][4][5]
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic properties.[6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[6] This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to altered metabolite formation.
Comparative Pharmacokinetic Data
Due to the lack of publicly available, direct comparative studies on the pharmacokinetics of Lapatinib versus Lapatinib-d4, this section presents the established pharmacokinetic parameters for Lapatinib in humans. The expected, though unquantified, effects of deuteration on these parameters for Lapatinib-d4 are also discussed.
Table 1: Pharmacokinetic Parameters of Lapatinib in Humans (Single Oral Dose)
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | ~4 hours | [4][7] |
| Cmax (Maximum Concentration) | Variable, dose-dependent | [7] |
| t1/2 (Elimination Half-Life) | ~24 hours (at steady state) | [8] |
| Metabolism | Primarily by CYP3A4 and CYP3A5 | [4][9] |
| Excretion | Predominantly in feces | [4][9] |
Expected Impact of Deuteration on Lapatinib-d4 Pharmacokinetics:
Based on the principles of the kinetic isotope effect, the following alterations in the pharmacokinetic profile of Lapatinib-d4, as compared to Lapatinib, are anticipated:
-
Increased Half-Life (t1/2): The primary metabolic pathways of Lapatinib involve oxidation by CYP3A4/5.[4][9] If the sites of deuteration on the Lapatinib-d4 molecule are at positions susceptible to CYP-mediated hydrogen abstraction, the rate of metabolism would likely be reduced. This would, in turn, be expected to prolong the elimination half-life of the drug.
-
Increased Area Under the Curve (AUC): A slower metabolic clearance would lead to a greater overall systemic exposure to the drug, reflected by a higher AUC.
-
Potentially Altered Cmax and Tmax: The impact on the maximum concentration (Cmax) and the time to reach it (Tmax) is less predictable and would depend on the interplay between absorption and the slowed metabolism.
-
Modified Metabolite Profile: Deuteration could potentially alter the ratios of different metabolites formed, which might influence the drug's efficacy and safety profile.
Experimental Protocols
The following section outlines a typical experimental protocol for a comparative in vivo pharmacokinetic study of Lapatinib and Lapatinib-d4 in a preclinical model, such as mice or rats.
1. Animal Model and Housing:
-
Species: Male or female mice (e.g., BALB/c or NOD/SCID) or rats (e.g., Sprague-Dawley).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have ad libitum access to food and water.
-
Acclimatization: A minimum of a one-week acclimatization period is required before the start of the study.
2. Dosing and Administration:
-
Test Articles: Lapatinib and Lapatinib-d4.
-
Formulation: The compounds should be formulated as a suspension in a suitable vehicle, such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
-
Dose: A single oral dose (e.g., 50 mg/kg) is administered via gavage.
-
Groups: Animals are randomly assigned to two groups: one receiving Lapatinib and the other receiving Lapatinib-d4. A minimum of three animals per time point per group is recommended.
3. Sample Collection:
-
Matrix: Blood samples are collected via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Time Points: Blood samples are collected at predetermined time points, such as 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of Lapatinib and Lapatinib-d4 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Internal Standard: For the quantification of Lapatinib, Lapatinib-d4 is typically used as the internal standard, and vice-versa. This allows for accurate and precise quantification by accounting for variations in sample processing and instrument response.
-
Sample Preparation: Plasma samples are prepared for analysis using protein precipitation or liquid-liquid extraction.
-
Data Analysis: The concentration of the analytes in the plasma samples is determined by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for both Lapatinib and Lapatinib-d4 are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Visualizations
Experimental Workflow
References
- 1. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Comparative pharmacokinetics of tyrosine kinase inhibitor, lapatinib, in dogs and cats following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Lapatinib, a Nonrenally Cleared Drug, in Patients With End-Stage Renal Disease on Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Range with Lapatinib-d4: A Comparative Guide for Bioanalytical Method Development
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs is paramount in both preclinical and clinical research. Lapatinib, a potent tyrosine kinase inhibitor, requires robust bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results, particularly when dealing with complex biological matrices like plasma. This guide provides a comparative overview of establishing linearity and range for Lapatinib quantification using Lapatinib-d4 as an internal standard, alongside alternative approaches.
The Critical Role of Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is used to correct for variations in sample preparation and instrument response. A stable isotope-labeled IS, such as Lapatinib-d4, is considered the gold standard. Because it is chemically identical to the analyte (Lapatinib), it co-elutes and experiences similar ionization and matrix effects. This ensures a more accurate and precise quantification across a range of concentrations and in the presence of inter-individual matrix variability.[1][2]
Performance Comparison: Lapatinib-d4 vs. Alternatives
The selection of an appropriate internal standard directly impacts the linearity, accuracy, and precision of the bioanalytical method. Below is a comparison of key performance parameters when using a stable isotope-labeled internal standard like Lapatinib-d3/d4 versus a non-isotope-labeled alternative.
| Parameter | Lapatinib-d3/d4 (Isotope-Labeled IS) | Zileuton (Non-Isotope-Labeled IS) | Gemcitabine Hydrochloride (Non-Isotope-Labeled IS) |
| Linearity Range | 2.5 - 5000 ng/mL[1][3] | 5 - 5000 ng/mL[1] | 2 - 60 µg/mL (for HPLC)[4] |
| **Correlation Coefficient (R²) ** | > 0.99[1] | > 0.99[1] | Not explicitly stated for LC-MS/MS |
| Accuracy | Within 100 ± 10%[1][2] | Within 100 ± 10% in pooled plasma[1][2] | Not explicitly stated for LC-MS/MS |
| Precision (%RSD) | < 11%[1][2] | < 11% in pooled plasma[1][2] | Not explicitly stated for LC-MS/MS |
| Correction for Interindividual Variability | Yes[1][2] | No[1][2] | No |
| Lower Limit of Quantification (LLOQ) | 2.5 - 5 ng/mL[1][3] | 5 ng/mL[1] | 0.884 µg/mL (for HPLC)[4] |
Key Finding: While non-isotope-labeled internal standards can demonstrate acceptable performance in pooled plasma, only stable isotope-labeled internal standards like Lapatinib-d4 effectively correct for the significant inter-individual variability in recovery observed in patient plasma samples.[1][2]
Experimental Protocols
Establishing Linearity and Range using LC-MS/MS
This protocol outlines a general procedure for determining the linearity and range of Lapatinib quantification in human plasma using Lapatinib-d4 as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Lapatinib and Lapatinib-d4 in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of working standard solutions of Lapatinib by serial dilution of the stock solution to cover the expected clinical concentration range (e.g., 2.5 to 5000 ng/mL).
-
Prepare a working solution of Lapatinib-d4 at a constant concentration (e.g., 1000 ng/mL).[1]
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Lapatinib working standard solutions to create calibration standards at various concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the Lapatinib-d4 internal standard working solution.[3]
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for Lapatinib and Lapatinib-d4.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Lapatinib to Lapatinib-d4 against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²). The linearity range is the concentration range over which the assay is precise, accurate, and linear.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in establishing linearity for Lapatinib quantification.
Caption: Workflow for establishing linearity of Lapatinib quantification.
Signaling Pathway Context
While this guide focuses on the analytical method, it is important to remember the clinical relevance of Lapatinib. It primarily targets the HER2/neu and epidermal growth factor receptor (EGFR) pathways, which are critical in certain types of cancer.
Caption: Lapatinib inhibits HER2 and EGFR signaling pathways.
By following validated methods and utilizing the appropriate internal standards, researchers can ensure the generation of high-quality data essential for advancing drug development and improving patient outcomes. The principles outlined in the ICH guidelines for bioanalytical method validation should always be adhered to for regulatory compliance.[5][6]
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
Lapatinib-d4-1: Enhancing Analytical Precision in Complex Samples
A Comparative Guide to the Gold Standard in Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the study of the dual tyrosine kinase inhibitor Lapatinib, accurate quantification in complex biological matrices is paramount. This guide provides a detailed comparison of analytical methodologies, highlighting the superior specificity and selectivity of using a deuterated internal standard, Lapatinib-d4-1, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Experimental data underscores the enhanced precision and accuracy offered by this approach compared to alternative methods.
The Critical Role of Internal Standards in Bioanalysis
The quantification of therapeutic agents like Lapatinib in biological samples such as plasma is fraught with challenges, including sample loss during extraction and matrix effects that can suppress or enhance the analyte signal. To ensure reliable data, internal standards are incorporated into the analytical workflow. An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and analysis, leading to more accurate and precise results.
This compound: The Superior Choice for Lapatinib Quantification
This compound is a stable isotope-labeled version of Lapatinib, where four hydrogen atoms have been replaced with deuterium. This subtle modification results in a molecule that is chemically identical to Lapatinib but has a slightly higher molecular weight, allowing it to be distinguished by a mass spectrometer. Its primary and pivotal role is not as a therapeutic agent itself, but as an internal standard for the precise measurement of Lapatinib concentrations.
The key advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the non-deuterated analyte and exhibit nearly identical behavior during sample extraction and ionization. This ensures that any variations affecting the analyte will also affect the internal standard to the same degree, allowing for highly accurate correction.
Comparative Analysis: Deuterated vs. Non-Isotope-Labeled Internal Standards
A study by Wu et al. provides a direct comparison of the analytical performance of an LC-MS/MS method for Lapatinib using a deuterated internal standard (Lapatinib-d3, functionally similar to -d4) versus a non-isotope-labeled internal standard (zileuton). The results, summarized below, demonstrate the clear superiority of the stable isotope-labeled approach, especially when dealing with the inherent variability of patient samples.
Data Presentation:
Table 1: Comparison of Accuracy and Precision in Pooled Human Plasma
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lapatinib-d3 | 5 (LLOQ) | 102.0 | 8.7 |
| 15 (Low QC) | 98.7 | 5.4 | |
| 200 (Medium QC) | 97.5 | 3.1 | |
| 4000 (High QC) | 99.3 | 2.5 | |
| Zileuton | 5 (LLOQ) | 105.0 | 10.2 |
| 15 (Low QC) | 96.7 | 7.8 | |
| 200 (Medium QC) | 95.5 | 4.5 | |
| 4000 (High QC) | 98.5 | 3.2 |
Data adapted from Wu et al. Both methods show acceptable performance in pooled plasma, a homogenized and less variable matrix.[1][2]
Table 2: Comparison of Lapatinib Recovery in Individual Donor Plasma Samples
| Donor | Recovery with Zileuton (%) | Recovery with Lapatinib-d3 (%) |
| 1 | 29 | 101 |
| 2 | 45 | 98 |
| 3 | 70 | 103 |
| 4 | 58 | 97 |
| 5 | 35 | 105 |
| 6 | 62 | 99 |
| Mean | 50.0 | 100.5 |
| %RSD | 29.8 | 2.9 |
Data adapted from Wu et al. This table highlights the significant variability in recovery with a non-isotope-labeled internal standard in individual plasma samples, a variability that is effectively corrected by the deuterated internal standard.[1][2]
Table 3: Comparison of Lapatinib Recovery in Cancer Patient Plasma Samples
| Patient | Recovery with Zileuton (%) | Recovery with Lapatinib-d3 (%) |
| 1 | 16 | 95 |
| 2 | 38 | 102 |
| 3 | 56 | 99 |
| 4 | 25 | 97 |
| 5 | 49 | 104 |
| 6 | 33 | 98 |
| Mean | 36.2 | 99.2 |
| %RSD | 40.1 | 3.2 |
Data adapted from Wu et al. In complex patient samples, the superiority of a deuterated internal standard is even more pronounced, demonstrating its necessity for reliable clinical and research data.[1][2]
Experimental Protocols
Key Experiment: Quantification of Lapatinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard solution (concentration appropriately chosen based on expected analyte levels).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Lapatinib: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 581.1 -> 365.1).
-
This compound: Monitor the transition of its parent ion to the corresponding product ion (e.g., m/z 585.1 -> 365.1).
-
-
3. Data Analysis:
-
Quantify Lapatinib concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix.
Mandatory Visualizations
Signaling Pathway Inhibited by Lapatinib
Caption: EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.
Experimental Workflow for Lapatinib Quantification
Caption: Workflow for the quantification of Lapatinib in plasma using a deuterated internal standard.
Conclusion
While Lapatinib is the therapeutic agent of interest, the use of its deuterated analog, this compound, as an internal standard is indispensable for obtaining high-quality, reliable data in complex biological samples. The experimental evidence clearly demonstrates that a stable isotope-labeled internal standard provides superior accuracy and precision by effectively compensating for sample-to-sample variability in extraction recovery and matrix effects. For researchers and drug development professionals, the adoption of this methodology is crucial for robust pharmacokinetic and bioequivalence studies, ensuring the integrity of data that informs critical decisions in the therapeutic development pipeline.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lapatinib-d4-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Lapatinib-d4-1, a deuterated analog of the tyrosine kinase inhibitor Lapatinib, requires stringent disposal procedures due to its classification as a hazardous drug. As an antineoplastic agent, improper disposal poses risks to human health and the environment. This document provides procedural, step-by-step guidance to ensure the safe and compliant disposal of this compound waste generated in a laboratory setting. The core principle is that waste containing this compound must be managed as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, including the preparation of solutions and the generation of waste, should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a multi-step process of identification, segregation, and transfer to a certified hazardous waste management facility.
Step 1: Waste Identification and Segregation
At the point of generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams. This includes:
-
Unused or Expired this compound: Pure, unused, or expired solid compound.
-
Stock Solutions: Any remaining solutions of this compound in solvents such as DMSO.
-
Contaminated Labware: This includes, but is not limited to:
-
Pipette tips
-
Serological pipettes
-
Culture flasks and plates
-
Eppendorf tubes
-
Gloves, bench paper, and wipes used during handling
-
-
Liquid Waste: Media from cell cultures treated with this compound and any aqueous solutions used for rinsing contaminated labware.
Step 2: Waste Collection and Labeling
All this compound waste must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.
-
Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," and "Incinerate Only." The label should also include the chemical name "this compound."
-
Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene container). The container must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," and "Incinerate Only," along with the chemical name "this compound" and the solvent used (e.g., "in DMSO"). Do not dispose of this compound solutions down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[1][2]
Step 3: Hazardous Waste Determination
The generator of the waste is responsible for determining if it meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA) or local regulations. While Lapatinib is not explicitly a P- or U-listed waste, it may be classified as hazardous based on its characteristics, particularly toxicity. Given that Lapatinib is an antineoplastic drug on the NIOSH hazardous drug list, it is prudent to manage it as a hazardous waste.[3][4][5]
Step 4: Storage and Disposal
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should provide secondary containment to prevent spills. Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data: Aquatic Toxicity of Lapatinib
The following table summarizes available data on the aquatic toxicity of Lapatinib. This information underscores the importance of preventing its release into the environment.
| Organism | Test Type | Endpoint | Result | Reference |
| Rainbow Trout | Acute Toxicity | LC50 96h | > 26,800 µg/L | |
| Fathead Minnow | Chronic Toxicity | NOEC 28d | 1 µg/L | |
| Daphnia magna (Water Flea) | Chronic Toxicity | NOEC 21d | > 108 µg/L (mortality) | |
| Daphnia magna (Water Flea) | Chronic Toxicity | NOEC 21d | < 108 µg/L (reproduction) |
LC50: Lethal concentration for 50% of the test population. NOEC: No Observed Effect Concentration.
Experimental Protocol Waste Generation: In Vitro Cell-Based Assays
A common application of this compound in research is in cell-based assays to study its effects on cancer cell lines. The following is a generalized protocol highlighting the points of waste generation.
-
Preparation of Stock Solution: A stock solution of this compound is typically prepared by dissolving the solid compound in a solvent like DMSO.
-
Waste Generated: Contaminated weigh paper, microcentrifuge tubes, and pipette tips used for weighing and dissolving the compound.
-
-
Treatment of Cell Cultures: The stock solution is diluted in cell culture media to the desired final concentrations and added to cell cultures in multi-well plates or flasks.
-
Waste Generated: Pipette tips used for dilution and addition of the compound to the media.
-
-
Incubation: Cells are incubated with the this compound-containing media for a specified period.
-
Assay Endpoint: After incubation, the media is removed, and the cells are processed for various downstream analyses (e.g., viability assays, Western blotting).
-
Waste Generated: The this compound-containing cell culture media, which is considered liquid hazardous waste. The multi-well plates or flasks are also considered contaminated solid waste.
-
Disposal Workflow and Signaling Pathway Diagrams
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Workflow for the proper disposal of this compound waste.
Lapatinib Signaling Pathway Inhibition
This diagram illustrates the mechanism of action of Lapatinib, which is relevant to its biological effects and classification as a hazardous substance.
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
References
- 1. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe Lapatinib | Chemical Probes Portal [chemicalprobes.org]
- 3. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. leegov.com [leegov.com]
Essential Safety and Operational Guide for Handling Lapatinib-d4
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Lapatinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor, Lapatinib. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Safety Precautions
Lapatinib-d4, like its parent compound, is a hazardous substance and should be handled with care. The primary routes of occupational exposure include inhalation of dust, skin contact, and eye contact.[1]
Hazard Summary:
| Hazard Statement | Classification | GHS Pictogram |
| Causes serious eye irritation | Eye Irrit. 2A | GHS07 |
| May cause harm to breast-fed children | Repr. Lact. | |
| May cause long lasting harmful effects to aquatic life | Aquatic Chronic 4 | |
| Harmful if swallowed | Acute Tox. 4 | GHS07 |
| Causes skin irritation | Skin Irrit. 2 | GHS07 |
| May cause respiratory irritation | STOT SE 3 | GHS07 |
Source: Lapatinib-d4 (tosylate) and Lapatinib (ditosylate monohydrate) Safety Data Sheets.[1][2]
Personal Protective Equipment (PPE)
Due to the hazardous nature of Lapatinib-d4, appropriate personal protective equipment must be worn at all times during handling.
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves. |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves and tight-fitting cuffs. |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is required. |
Source: General guidelines for handling cytotoxic drugs.
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Personnel should wear a protective gown and two pairs of gloves when unpacking.
-
Inspect packaging for any signs of damage or leakage. If a spill is suspected, treat it as a hazardous spill immediately.
Storage:
-
Store Lapatinib-d4 in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperature is -20°C.[3]
-
Keep away from direct sunlight and sources of ignition.[1]
Preparation of Stock Solutions:
-
Lapatinib-d4 is a crystalline solid.[4]
-
Stock solutions should be prepared in a chemical fume hood.
-
It is soluble in organic solvents such as DMSO and dimethylformamide at approximately 20 mg/mL.[4]
-
For aqueous buffers, first dissolve in DMSO and then dilute with the chosen buffer. The solubility in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.33 mg/mL.[4]
-
Aqueous solutions are not recommended for storage for more than one day.[4]
Disposal Plan
All waste contaminated with Lapatinib-d4 must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, gowns, plasticware) Place in a designated, labeled, sealed container for hazardous waste. |
| Liquid Waste | (e.g., unused solutions) Collect in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | (e.g., needles, syringes) Dispose of in a designated sharps container for cytotoxic waste. |
Source: General guidelines for cytotoxic waste disposal.
Experimental Protocol: Western Blot for HER2 Inhibition
This protocol outlines a typical experiment to assess the inhibitory effect of Lapatinib on the HER2 signaling pathway in breast cancer cells.[5][6]
Methodology:
-
Cell Culture: Culture HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3) in appropriate media.
-
Treatment: Treat cells with varying concentrations of Lapatinib (typically 0.1-10 µM) for a specified duration (e.g., 6 hours).[3] Include an untreated control.
-
Cell Lysis: Prepare whole-cell lysates from both treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrophoretic Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
-
Detection: Use a chemiluminescence-based detection system to visualize the protein bands.
-
Analysis: Compare the levels of p-HER2 in Lapatinib-treated cells to the untreated control to determine the extent of inhibition.
Visualizations
Caption: Workflow for assessing HER2 inhibition by Lapatinib-d4.
Caption: Lapatinib-d4 inhibits the HER2 signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
